E3 ligase Ligand-Linker Conjugate 35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H55N7O6S |
|---|---|
Molecular Weight |
725.9 g/mol |
IUPAC Name |
tert-butyl 4-[[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C37H55N7O6S/c1-24-31(51-23-39-24)27-10-8-25(9-11-27)17-38-33(47)29-16-28(45)21-44(29)34(48)32(36(2,3)4)40-30(46)22-42-19-26(20-42)18-41-12-14-43(15-13-41)35(49)50-37(5,6)7/h8-11,23,26,28-29,32,45H,12-22H2,1-7H3,(H,38,47)(H,40,46)/t28-,29+,32-/m1/s1 |
InChI Key |
BTQMWSHQHAIAMW-VQCQPQSOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC(C4)CN5CCN(CC5)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)CN5CCN(CC5)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PROTAC cGAS Degrader-1 (Compound TH35)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective cyclic GMP-AMP synthase (cGAS) degrader, PROTAC cGAS degrader-1, also known as Compound TH35. This document details its mechanism of action, key quantitative data, and the experimental protocols utilized for its characterization.
Core Concepts and Mechanism of Action
PROTAC cGAS degrader-1 (TH35) is a heterobifunctional molecule designed to induce the degradation of the cGAS protein. cGAS is a critical cytosolic DNA sensor that, upon activation, triggers the STING (stimulator of interferon genes) signaling pathway, leading to a pro-inflammatory response. By targeting cGAS for degradation, TH35 effectively mitigates this inflammatory cascade.
The molecule is comprised of three key components: a ligand that binds to the target protein (cGAS), a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN), and a linker connecting these two moieties. This tripartite structure facilitates the formation of a ternary complex between cGAS and the CRBN E3 ligase, leading to the ubiquitination of cGAS and its subsequent degradation by the proteasome. This targeted protein degradation approach offers a powerful strategy for modulating the cGAS-STING pathway in inflammatory diseases.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for PROTAC cGAS degrader-1 (TH35).
Table 1: In Vitro Degradation and Inhibitory Activity
| Parameter | Cell Line | Value |
| DC50 (cGAS Degradation) | THP-1 | 0.9 µM |
| DC50 (cGAS Degradation) | RAW 264.7 | 4.6 µM |
| IC50 (dsDNA-induced cGAS activation) | THP1-Lucia ISG | 1.8 µM |
| IC50 (dsDNA-induced cGAS activation) | RAW-Lucia ISG | 4.8 µM |
Table 2: In Vivo Efficacy
| Animal Model | Dosing | Outcome |
| Dextran sulfate (B86663) sodium (DSS)-induced colitis mouse model | 20 and 50 mg/kg, intraperitoneal injection | Ameliorated DSS-induced colitis and alleviated cGAS-mediated inflammation responses |
Signaling Pathway and Molecular Structure
The following diagrams illustrate the mechanism of action of PROTAC cGAS degrader-1 (TH35) and its molecular composition.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize PROTAC cGAS degrader-1 (TH35) are provided below.
Western Blotting for cGAS Degradation
This protocol outlines the steps to quantify the degradation of cGAS in cell culture following treatment with TH35.
Materials:
-
Cell lines (e.g., THP-1, RAW 264.7)
-
PROTAC cGAS degrader-1 (TH35) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cGAS, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a dose-response of TH35 (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) into a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-cGAS antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, the same membrane can be stripped and re-probed with an anti-β-actin antibody, following the same incubation and washing steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the cGAS band intensity to the corresponding loading control.
-
Calculate the percentage of cGAS degradation relative to the vehicle-treated control to determine DC50 values.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice to evaluate the in vivo efficacy of TH35.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; MW 36,000-50,000)
-
PROTAC cGAS degrader-1 (TH35) formulated for intraperitoneal injection
-
Vehicle control for injection
-
Sterile drinking water
-
Animal scales and caging
-
Tools for tissue collection and analysis (histology, etc.)
Procedure:
-
Acclimatization:
-
Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
-
Induction of Acute Colitis:
-
Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. The DSS solution should be the sole source of drinking water.
-
A control group should receive regular sterile drinking water.
-
-
Treatment:
-
Beginning on day 3 or 4 of DSS administration, treat mice daily with intraperitoneal injections of TH35 (e.g., 20 and 50 mg/kg) or vehicle control.
-
Continue treatment for the duration of the DSS administration and for a few days after, as determined by the study design.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
At the end of the experiment (e.g., day 8-10), euthanize the mice.
-
-
Endpoint Analysis:
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Colon tissue can also be collected for further molecular analysis, such as measuring cytokine levels or cGAS protein levels via Western blotting.
-
Disclaimer: This document is intended for research and informational purposes only. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
E3 Ligase Ligand-Linker Conjugate 35: A Technical Guide to a Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. E3 ligase ligand-linker conjugates are critical intermediates in the synthesis of PROTACs, providing a modular building block for the rapid assembly of these powerful molecules. This technical guide provides an in-depth overview of a specific E3 ligase ligand-linker conjugate, designated as "Conjugate 35," a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand.
E3 ligase Ligand-Linker Conjugate 35 is a conjugate of the VHL ligand (S,R,S)-AHPC and a corresponding linker. (S,R,S)-AHPC is a derivative of the potent VHL ligand VH032 and functions to recruit the VHL E3 ubiquitin ligase. This conjugate serves as a key intermediate for the synthesis of complete PROTAC molecules by enabling the attachment of a warhead that binds to a target protein.
Core Components and Chemical Structure
This compound is comprised of two key functional components:
-
The E3 Ligase Ligand: The (S,R,S)-AHPC moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase. This interaction is fundamental to the mechanism of action of PROTACs derived from this conjugate, as it brings the cellular ubiquitination machinery into proximity with the target protein.
-
The Linker: The linker component provides a covalent attachment point for a ligand that targets a specific protein of interest. The nature of the linker, including its length, rigidity, and composition, is a critical determinant of the resulting PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The chemical structure of the VHL ligand component, (S,R,S)-AHPC, is depicted below. In Conjugate 35, a linker is attached to this core structure, typically at a position that does not hinder its binding to VHL.
Figure 1: Chemical Structure of (S,R,S)-AHPC, the VHL ligand component of Conjugate 35.
| Property | Value |
| Molecular Formula | C37H55N7O6S |
| Molecular Weight | 725.94 g/mol |
| Canonical SMILES | O=C([C@H]1N(C--INVALID-LINK--O)C(--INVALID-LINK--NC(CN2CC(C2)CN3CCN(CC3)C(OC(C)(C)C)=O)=O)=O)NCC(C=C4)=CC=C4C(SC=N5)=C5C |
Table 1: Physicochemical Properties of this compound.[1]
Quantitative Data for VHL-based PROTACs
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to the E3 ligase and the target protein, and its ability to induce the degradation of the target protein. The following table summarizes representative quantitative data for PROTACs that utilize VHL ligands similar to (S,R,S)-AHPC.
| Parameter | Description | Representative Value(s) |
| Kd (VHL Binding) | Dissociation constant for the binding of the VHL ligand to the VHL E3 ligase. A lower Kd indicates a higher binding affinity. | 185 nM (for VH032) |
| DC50 | The concentration of a PROTAC required to induce 50% degradation of the target protein. | 0.7 - 920 nM (for various VHL-based BET degraders) |
| Dmax | The maximum percentage of target protein degradation that can be achieved with a given PROTAC. | >90% (for many effective PROTACs) |
Table 2: Representative Quantitative Data for VHL-based PROTACs.
Signaling Pathway and Mechanism of Action
PROTACs derived from Conjugate 35 function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The VHL E3 ligase, recruited by the (S,R,S)-AHPC moiety, is a key component of a Cullin-RING E3 ubiquitin ligase complex. The mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The development and evaluation of PROTACs derived from Conjugate 35 involve a series of key experiments to characterize their synthesis, binding, and degradation-inducing activity.
Synthesis of a PROTAC from this compound
This protocol describes a general method for the conjugation of a target protein ligand (warhead) to Conjugate 35, assuming the linker on Conjugate 35 has a terminal carboxylic acid and the warhead has a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand (with an available amine group)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vials, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)
-
Purification system: Preparative reverse-phase HPLC
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a reaction vial under an inert atmosphere.
-
Add HATU or HBTU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group on the linker.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the target protein ligand (1.2 equivalents) in anhydrous DMF.
-
Slowly add the solution of the target protein ligand to the activated Conjugate 35 mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Caption: General workflow for PROTAC synthesis.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize the formation and stability of this complex.
a) Surface Plasmon Resonance (SPR)
Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.
Protocol Outline:
-
Immobilization: Immobilize the VHL E3 ligase complex onto a sensor chip.
-
Binary Interaction: Inject the PROTAC over the sensor surface to measure its binding affinity to VHL.
-
Ternary Interaction: Inject a pre-incubated mixture of the PROTAC and the target protein over the VHL-immobilized surface to measure the kinetics of ternary complex formation.
-
Data Analysis: Determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary interactions.
b) Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters of the interaction.
Protocol Outline:
-
Sample Preparation: Place a solution of the VHL E3 ligase complex in the sample cell.
-
Titration: Titrate a solution of the PROTAC into the sample cell and measure the heat changes.
-
Ternary Complex Titration: Titrate the PROTAC into a solution containing a pre-formed complex of VHL and the target protein.
-
Data Analysis: Determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interactions.
Protein Degradation Assays
a) Western Blotting
Principle: Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.
Protocol Outline:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified period (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
b) In-Cell Ubiquitination Assay
Principle: This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol Outline:
-
Cell Treatment: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increased smear of high-molecular-weight bands in the presence of the PROTAC and proteasome inhibitor indicates ubiquitination of the target protein.
In Vivo Evaluation of PROTACs
Principle: In vivo studies in animal models are crucial to assess the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy of a PROTAC.
Protocol Outline:
-
Animal Model: Select an appropriate animal model (e.g., a mouse xenograft model for cancer).
-
Dosing and Administration: Administer the PROTAC to the animals via a suitable route (e.g., intraperitoneal, intravenous, or oral).
-
Pharmacokinetic (PK) Analysis: Collect blood samples at various time points to determine the concentration of the PROTAC in plasma and calculate PK parameters such as half-life, clearance, and bioavailability.
-
Pharmacodynamic (PD) Analysis: Collect tumor and/or other tissues at different time points post-dosing and measure the levels of the target protein by Western blot or immunohistochemistry to assess the extent and duration of protein degradation.
-
Efficacy Studies: Monitor tumor growth or other disease-relevant endpoints over time to evaluate the therapeutic efficacy of the PROTAC.
Caption: A streamlined experimental workflow for PROTAC development.
Conclusion
This compound represents a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its modular nature allows for the facile attachment of various warheads, enabling the rapid exploration of structure-activity relationships and the development of potent and selective protein degraders. The experimental protocols and workflows outlined in this technical guide provide a comprehensive framework for the synthesis, characterization, and evaluation of PROTACs derived from this important building block, empowering researchers to advance the field of targeted protein degradation and develop novel therapeutics for a wide range of diseases.
References
(S,R,S)-AHPC as a VHL Ligand in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine), a pivotal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The (S,R,S)-AHPC moiety serves as a high-affinity anchor to the VHL E3 ligase, a critical component in the design of potent and selective protein degraders.
The Mechanism of Action: VHL-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] PROTACs incorporating (S,R,S)-AHPC leverage the VHL E3 ligase complex to induce targeted protein degradation.
The process begins with the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Analysis of (S,R,S)-AHPC-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for evaluation include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the binding affinity (Kd or IC50) of the ligands to their respective proteins. The following tables summarize quantitative data for several well-characterized PROTACs that utilize an (S,R,S)-AHPC-derived moiety to recruit VHL.
Table 1: VHL Ligand Binding Affinities
| Ligand | Binding Affinity to VHL (Kd/IC50) | Assay Method |
| VH032 | 185 nM (Kd)[2] | Isothermal Titration Calorimetry (ITC) |
| VH101 | 44 nM (Kd)[2] | Isothermal Titration Calorimetry (ITC) |
| (S,R,S)-AHPC derivative in MZ1 | 66 nM (Kd)[3] | Isothermal Titration Calorimetry (ITC) |
Table 2: Degradation Performance of (S,R,S)-AHPC-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| ARV-771 | BET proteins (BRD2/3/4) | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM[4][5] | >90% |
| MZ1 | BRD4 | HeLa, 22Rv1 | 2-23 nM[6] | >90% |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50 for degradation)[7] | Not Reported |
| Compound 14d | BRD4 | Not specified | 158 ± 83 nM[8] | Not Reported |
Experimental Protocols
The development and characterization of (S,R,S)-AHPC-based PROTACs involve a series of key experiments. Detailed methodologies for these are provided below.
General Synthesis of an (S,R,S)-AHPC-Based PROTAC
The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the target-binding ligand and the E3 ligase ligand, followed by their conjugation via a linker.
Figure 2: General workflow for PROTAC synthesis.
Protocol: Amide Coupling for PROTAC Synthesis [9]
This protocol describes the conjugation of a POI ligand containing an amine to an (S,R,S)-AHPC-linker construct with a terminal carboxylic acid.
Materials:
-
(S,R,S)-AHPC-linker-COOH
-
Amine-functionalized POI ligand (warhead)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
LC-MS for reaction monitoring
-
Reverse-phase preparative HPLC for purification
-
NMR and high-resolution mass spectrometry (HRMS) for characterization
Procedure:
-
In a clean, dry reaction vessel, dissolve the (S,R,S)-AHPC-linker-COOH (1.1 equivalents) in anhydrous DMF.
-
Add the coupling agents, HATU (1.2 equivalents) and HOBt (1.2 equivalents), to the solution.
-
Add the base, DIPEA (2.5 equivalents), to the reaction mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the POI-ligand-amine (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using HRMS and NMR spectroscopy.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
TR-FRET is a robust method for quantifying the binding affinity of ligands to the VHL protein complex.
Protocol: VHL Ligand Binding TR-FRET Assay [10]
Equipment, Materials, and Reagents:
-
Plate reader with a TR-FRET module
-
TR-FRET compatible microplates (e.g., 384-well)
-
Recombinant His-tagged human VBC (VHL-ElonginB-ElonginC) complex
-
Anti-His Europium-labeled antibody (donor)
-
Fluorescently labeled VHL ligand (e.g., CELT-150) (acceptor)
-
Test compounds (e.g., (S,R,S)-AHPC derivatives)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN20
Procedure:
-
Prepare a master mix containing the His-VBC complex and the Anti-His Europium-labeled antibody in the assay buffer at 2x the final desired concentration.
-
Prepare serial dilutions of the test compounds and the fluorescently labeled VHL ligand in the assay buffer in a separate plate.
-
Add 7.5 µL of the test compound/fluorescent ligand solution to the wells of the assay plate.
-
Add 7.5 µL of the master mix to each well.
-
Centrifuge the plate briefly to ensure all components are mixed.
-
Incubate the plate at room temperature, protected from light, for a specified period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at both the donor (~620 nm) and acceptor (~665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the concentration of the test compound to determine the IC50 value.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the reduction in the levels of a target protein following PROTAC treatment.
Figure 3: Workflow for Western blot analysis of protein degradation.
Protocol: Western Blot for PROTAC-Induced Degradation [11][12]
Materials:
-
Cell culture reagents and a relevant cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.
Conclusion
(S,R,S)-AHPC has emerged as a cornerstone in the development of VHL-recruiting PROTACs. Its high binding affinity and well-defined interactions with the VHL E3 ligase provide a robust platform for the design of potent and selective protein degraders. The modular nature of PROTACs, enabled by versatile building blocks like (S,R,S)-AHPC, allows for the systematic optimization of linkers and target-binding moieties to achieve desired degradation profiles. The experimental workflows outlined in this guide provide a framework for the synthesis, biochemical, and cellular characterization of novel (S,R,S)-AHPC-based PROTACs, paving the way for the development of new therapeutics against a wide range of challenging disease targets.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. celtarys.com [celtarys.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Role of E3 Ligase Conjugates in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hijacking the Cell's Disposal System
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely. This approach offers the potential to address targets previously considered "undruggable" by conventional small molecule inhibitors.[1][2][3] At the heart of this strategy lies the Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells, and the creative use of E3 ligase conjugates to direct this system with high specificity.[4][5][]
This guide provides an in-depth technical overview of the core principles of TPD, focusing on the mechanisms of action of key E3 ligase conjugates, quantitative data for prominent degraders, and detailed experimental protocols for their evaluation.
The Ubiquitin-Proteasome System (UPS): The Cell's Quality Control
The UPS is a sophisticated and tightly regulated process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or no-longer-needed proteins.[4][7] This process involves a three-step enzymatic cascade:
-
Ubiquitin Activation (E1): An E1 activating enzyme uses ATP to form a high-energy thioester bond with a small, 76-amino acid protein called ubiquitin.[][8][9]
-
Ubiquitin Conjugation (E2): The activated ubiquitin is transferred from the E1 to an E2 conjugating enzyme.[][8]
-
Ubiquitin Ligation (E3): An E3 ubiquitin ligase, the key specificity factor, recognizes a specific target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target.[][8]
This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a molecular flag. The polyubiquitinated protein is then recognized and degraded by a large protease complex called the 26S proteasome, and the ubiquitin molecules are recycled.[10][11]
E3 Ligase Conjugates: The Engines of TPD
TPD leverages small molecules to artificially induce the proximity between a target Protein of Interest (POI) and an E3 ligase, thereby hijacking the UPS for selective degradation. The two principal classes of these molecules are Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues.
PROTACs: The Bifunctional Bridge
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds the POI, a ligand that recruits an E3 ligase (like Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[1][3][5] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[5][12][13] This induced proximity facilitates the ubiquitination of the POI, marking it for proteasomal degradation.[1][12] A key feature of PROTACs is their catalytic nature; after the target is degraded, the PROTAC is released and can engage another target molecule.[1][12]
Molecular Glues: Inducers of Novel Interactions
Molecular glues are typically smaller, monovalent molecules that induce or stabilize an interaction between an E3 ligase and a target protein that would not normally occur.[14][15] Unlike PROTACs, which act as a physical tether, molecular glues bind to a pocket on the E3 ligase (often CRBN), altering its surface conformation.[14][15][16] This newly shaped surface can now recognize and bind "neo-substrates" (the target proteins), leading to their ubiquitination and degradation.[14] Famous examples include the immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, which were discovered to function as molecular glues that induce the degradation of transcription factors IKZF1 and IKZF3.[14][16]
Quantitative Data for Key Degraders
The efficacy of a protein degrader is characterized by several key parameters, including DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[17][18] The following tables summarize publicly available data for representative PROTACs.
Table 1: VHL-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| MZ1 | BRD4 | HeLa | ~13 | >90 |
| ARV-110 | Androgen Receptor (AR) | VCaP | ~1 | >95 |
| Compound 8o | KRAS G12D | MIA PaCa-2 | 1.9 | >90[17] |
| VZ185 | BRD9 | MOLM-13 | 1.8 | >95[19] |
Table 2: CRBN-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| dBET1 | BRD4 | 22Rv1 | ~4 | >98 |
| ARV-471 | Estrogen Receptor α (ERα) | MCF-7 | ~1.3 | >90 |
| Palbociclib-PROTAC | CDK4/6 | MOLM-13 | <10 | >90[19] |
| MS83 | BRD4/3 | MDA-MB-468 | ~10-100 | >80[20] |
Note: Data is compiled from various literature sources and may vary based on experimental conditions.
Drug Discovery and Development Workflow
The discovery of novel protein degraders is an iterative process involving computational design, chemical synthesis, and rigorous biological evaluation.[21]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. emolecules.com [emolecules.com]
- 3. revvity.com [revvity.com]
- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular glue - Wikipedia [en.wikipedia.org]
- 15. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 16. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 17. benchchem.com [benchchem.com]
- 18. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com.au]
- 19. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 35 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 ligase ligand-linker conjugate 35, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the composition of the conjugate, protocols for its use in PROTAC synthesis, and methods for evaluating the resulting protein degraders.
Introduction to PROTAC Technology and E3 Ligase Ligand-Linker Conjugates
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
E3 ligase ligand-linker conjugates, such as conjugate 35, are pre-fabricated modules that simplify the synthesis of PROTACs. These conjugates consist of an E3 ligase ligand attached to a linker with a reactive functional group, ready for coupling to a ligand for a protein of interest.
This compound: A Closer Look
This compound is comprised of (S,R,S)-AHPC, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a flexible linker. (S,R,S)-AHPC is a derivative of the well-characterized VHL ligand, VH032. The linker component provides the necessary spacing and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
Physicochemical Properties of a Representative Conjugate:
| Property | Value |
| Molecular Formula | C37H55N7O6S |
| Molecular Weight | 725.94 g/mol |
| Core E3 Ligase Ligand | (S,R,S)-AHPC (VH032-based) |
| Target E3 Ligase | von Hippel-Lindau (VHL) |
PROTAC Synthesis Utilizing this compound
The synthesis of a PROTAC using a pre-formed E3 ligase ligand-linker conjugate with a terminal carboxylic acid and a POI ligand with a free amine is a common and efficient strategy. The process typically involves an amide coupling reaction.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Detailed Experimental Protocol: Amide Coupling
This protocol outlines the coupling of an E3 ligase ligand-linker conjugate terminating in a carboxylic acid to a POI ligand containing a primary or secondary amine.
Materials:
-
This compound (with a terminal carboxylic acid)
-
Amine-containing POI ligand
-
Amide coupling reagent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the E3 ligase ligand-linker conjugate (1 equivalent) in anhydrous DMF.
-
Activation: Add the amide coupling reagent, such as HATU (1.1 equivalents), and the base, DIPEA (2 equivalents), to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the POI ligand (1 equivalent) to the activated linker solution.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up and Purification: Once the reaction is complete, quench it with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified using preparative HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Evaluating the Performance of the Synthesized PROTAC
After synthesis, the efficacy of the PROTAC must be evaluated. This involves determining its ability to induce the degradation of the target protein in a cellular context.
Quantitative Data for VHL-Recruiting PROTACs
The following table summarizes performance data for representative PROTACs that utilize VHL ligands, demonstrating the impact of the linker and target protein on degradation potency.
| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| PROTAC 1 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG |
| PROTAC 2 | BRD4 | HEK293 | 15 | 95 | Amide-linked |
| PROTAC 3 | CDK6 | - | 2.1 | - | PEG |
| PROTAC 4 | GFP-HaloTag7 | - | 19 | 90 | Alkyl/ether |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Detailed Experimental Protocol: Western Blot for DC50 and Dmax Determination
This protocol describes the quantification of target protein degradation using Western blotting.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with a primary antibody for a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mechanism of Action: VHL-Mediated Protein Degradation
The synthesized PROTAC facilitates the formation of a ternary complex, bringing the target protein into close proximity with the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: The catalytic cycle of VHL-mediated protein degradation by a PROTAC.
Conclusion
This compound, featuring the potent VHL ligand (S,R,S)-AHPC, is a valuable tool for the streamlined synthesis of PROTACs. This guide has provided the fundamental knowledge, detailed experimental protocols, and evaluation strategies necessary for researchers to effectively utilize this and similar conjugates in the development of novel protein degraders. The modular nature of these building blocks accelerates the discovery and optimization of PROTACs for a wide range of therapeutic targets.
The Dawn of a New Therapeutic Modality: An In-depth Technical Guide to Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has emerged as a powerful strategy in drug discovery.[1][2] Unlike traditional small-molecule inhibitors that rely on stoichiometric occupancy to block the function of a target protein, PROTACs are bifunctional molecules that harness the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][3] This catalytic mechanism of action allows for substoichiometric drug concentrations to achieve profound and durable target protein knockdown, opening up new avenues for treating a wide range of diseases, including cancers and neurodegenerative disorders.[1][4] This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, from their mechanism of action and design considerations to key experimental protocols and quantitative analysis of their efficacy.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC technology leverages the endogenous ubiquitin-proteasome system (UPS), the primary cellular pathway for regulated protein degradation.[5] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6]
The mechanism unfolds in a cyclical process:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[5][6]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[6][7]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that acts as the cell's "garbage disposal."[8] The proteasome unfolds and degrades the tagged protein into small peptides.[7]
-
Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.[1][7]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Analysis of PROTAC Efficacy
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum degradation (Dmax), which represents the percentage of protein degradation achieved at saturating PROTAC concentrations.
Two pioneering PROTACs that have advanced to clinical trials are ARV-110, targeting the Androgen Receptor (AR), and ARV-471 (Vepdegestrant), targeting the Estrogen Receptor (ER).
ARV-110: An Androgen Receptor Degrader
ARV-110 is an orally bioavailable PROTAC designed for the treatment of prostate cancer.[9] It selectively targets the Androgen Receptor for degradation by recruiting the Cereblon (CRBN) E3 ligase.[10] Preclinical studies have demonstrated its potent and robust degradation of AR in various prostate cancer cell lines.
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference(s) |
| VCaP | Wild-type, Amplified | ~1 | >95 | [5] |
| LNCaP | T878A mutant | <1 | >95 | [5] |
| 22Rv1 | AR-V7 splice variant | Less effective | - | [5] |
In vivo studies in mouse xenograft models have shown that ARV-110 can achieve greater than 90% AR degradation at a dose of 1 mg/kg administered orally once daily.[11][12]
ARV-471 (Vepdegestrant): An Estrogen Receptor Degrader
ARV-471 is an orally active PROTAC that targets the Estrogen Receptor for degradation and is being developed for the treatment of ER-positive breast cancer.[13] Similar to ARV-110, it utilizes the CRBN E3 ligase to mediate the ubiquitination and subsequent degradation of its target.
| Cell Line | ER Status | DC50 (nM) | Dmax (%) | Reference(s) |
| MCF-7 | Wild-type | 0.9 | 95 | [14] |
| T-47D | Wild-type | ~2 | >90 | [15] |
| CAMA-1 | Wild-type | Dose-dependent degradation | - | [14] |
| ZR-75-1 | Wild-type | Dose-dependent degradation | - | [14] |
| BT474 | Wild-type | Dose-dependent degradation | - | [14] |
| T47D (Y537S mutant) | Y537S mutant | Equivalent potency to WT | >90 | [14] |
| T47D (D538G mutant) | D538G mutant | Equivalent potency to WT | >90 | [14] |
Preclinical data shows that ARV-471 has a binding affinity (IC50) for recombinant ER of 0.99 nM.[14] In vivo, ARV-471 has demonstrated over 90% ER degradation.[14]
Experimental Protocols for PROTAC Characterization
A robust and multi-faceted experimental approach is crucial for the successful development and characterization of PROTAC molecules. This involves a series of in vitro and cell-based assays to assess target engagement, ternary complex formation, and ultimately, protein degradation.
Protein Degradation Assay: Western Blotting
Western blotting is the gold-standard method for quantifying the degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[11]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[11]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[11]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
-
Biophysical Assays for Ternary Complex Characterization
Understanding the formation and stability of the ternary complex is critical for optimizing PROTAC design. Several biophysical techniques are employed for this purpose.
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the immobilized protein, flow a series of PROTAC concentrations over the chip and measure the association and dissociation rates.
-
To measure the binding of the PROTAC to the non-immobilized protein, pre-incubate the PROTAC with the protein and flow the mixture over a chip with the other protein immobilized.
-
-
Ternary Complex Analysis:
-
To directly measure ternary complex formation, immobilize one of the proteins (e.g., the E3 ligase).
-
Inject a solution containing a constant concentration of the PROTAC and varying concentrations of the target protein over the sensor surface.
-
The resulting sensorgrams provide kinetic and affinity data for the formation of the ternary complex.
-
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: Prepare purified solutions of the POI, E3 ligase, and PROTAC in a matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
Place one binding partner (e.g., the POI) in the sample cell of the calorimeter.
-
Titrate the other binding partner (e.g., the PROTAC) into the sample cell from a syringe.
-
The heat released or absorbed with each injection is measured to determine the binding parameters.
-
-
Ternary Complex Titration:
-
To assess ternary complex formation, place the POI and the PROTAC in the sample cell.
-
Titrate the E3 ligase into the cell. The resulting thermogram will reflect the energetics of ternary complex formation.
-
Cellular Target Engagement Assay: NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of PROTAC binding to its target protein within living cells.
Methodology:
-
Cell Line Engineering: Genetically engineer cells to express the target protein fused to a NanoLuc® luciferase enzyme.
-
Tracer Addition: Add a fluorescently labeled tracer molecule that specifically binds to the target protein to the cells.
-
PROTAC Competition: Treat the cells with varying concentrations of the PROTAC. The PROTAC will compete with the tracer for binding to the NanoLuc®-tagged target protein.
-
BRET Measurement: Measure the BRET signal, which is the energy transfer from the luciferase donor to the fluorescent tracer acceptor. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the intracellular IC50 value, which reflects the target engagement potency in a cellular context.
Visualizing PROTAC-Related Pathways and Workflows
Signaling Pathway: Androgen Receptor (AR)
ARV-110 targets the Androgen Receptor, a key driver of prostate cancer. The AR signaling pathway is a critical therapeutic target.
Caption: Simplified Androgen Receptor signaling pathway and the intervention by ARV-110.
Signaling Pathway: Estrogen Receptor (ER)
ARV-471 targets the Estrogen Receptor, which plays a central role in the development and progression of the majority of breast cancers.
Caption: Simplified Estrogen Receptor signaling pathway and the intervention by ARV-471.
Experimental Workflow for PROTAC Evaluation
The development of a novel PROTAC involves a systematic workflow of design, synthesis, and biological evaluation.
Caption: A typical experimental workflow for the development and evaluation of PROTACs.
Conclusion
PROTAC technology has ushered in a new era of targeted therapies, moving beyond simple protein inhibition to achieve complete protein elimination. The ability to target previously "undruggable" proteins and the catalytic nature of their mechanism of action offer significant advantages over traditional small-molecule drugs. The continued development of novel PROTACs, guided by a deep understanding of their mechanism and robust experimental evaluation, holds immense promise for the future of medicine. As our knowledge of the ubiquitin-proteasome system expands and new E3 ligases are harnessed, the therapeutic potential of PROTACs will undoubtedly continue to grow, offering new hope for patients with a wide range of challenging diseases.
References
- 1. Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ir.arvinas.com [ir.arvinas.com]
- 9. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 12. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
In-depth Technical Guide: E3 Ligase Ligand-Linker Conjugate 35
For Researchers, Scientists, and Drug Development Professionals
Initial Investigation Summary: This technical guide addresses the request for information regarding "E3 ligase Ligand-Linker Conjugate 35." Extensive searches have identified this compound as a product offered by MedchemExpress, functioning as an intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The conjugate is composed of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, attached to an unspecified linker.
Despite thorough investigation, a specific CAS number, detailed chemical properties, and the exact structure of the linker for the product named "this compound" are not publicly available in the searched resources. The product appears to be a specialized reagent, and detailed technical data beyond its composition of (S,R,S)-AHPC and a linker is not provided in the available datasheets or scientific literature.
This guide will proceed by detailing the known component, (S,R,S)-AHPC, and the general principles of its application in PROTAC technology, which is the context for the use of "this compound."
Core Component: (S,R,S)-AHPC - A VHL E3 Ligase Ligand
(S,R,S)-AHPC is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a derivative of VH032. In the context of PROTACs, the (S,R,S)-AHPC moiety serves as the crucial link to the cell's ubiquitin-proteasome system. By binding to VHL, a PROTAC molecule containing (S,R,S)-AHPC can recruit the VHL E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that target by the proteasome.
General Properties of (S,R,S)-AHPC Based Conjugates
While specific quantitative data for "this compound" is unavailable, the properties of such conjugates are defined by both the E3 ligase ligand and the nature of the attached linker.
| Property Category | General Description |
| Function | Intermediate for the synthesis of PROTAC molecules. |
| Mechanism of Action | The (S,R,S)-AHPC component binds to the VHL E3 ligase. The linker provides a point of attachment for a ligand that targets a specific protein of interest for degradation. |
| Application | Targeted protein degradation, a powerful strategy in drug discovery and chemical biology. |
| Solubility | Typically soluble in organic solvents such as DMSO. Aqueous solubility can vary significantly depending on the linker. |
| Stability | Stability is dependent on the specific chemical nature of the linker. |
The Role of the Linker in PROTAC Design
The linker component of "this compound" is critical for the successful development of a functional PROTAC. The linker's length, rigidity, and chemical composition influence several key parameters of the final PROTAC molecule, including:
-
Ternary Complex Formation: The ability of the PROTAC to simultaneously bind to both the target protein and the E3 ligase.
-
Cell Permeability: The capacity of the PROTAC to cross the cell membrane and reach its intracellular target.
-
Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.
Commonly used linkers in PROTAC design include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more complex structures designed to optimize the orientation of the two ligands.
PROTAC Mechanism of Action: A Conceptual Workflow
The following diagram illustrates the general mechanism of action for a PROTAC synthesized from an E3 ligase ligand-linker conjugate like the one .
Figure 1: Conceptual workflow of PROTAC-mediated protein degradation.
Experimental Protocols: General Considerations
As no specific experimental protocols for "this compound" are available, this section outlines general methodologies for the synthesis and evaluation of PROTACs derived from such an intermediate.
PROTAC Synthesis
-
Ligand Synthesis: A ligand specific to the target protein of interest must be synthesized with a suitable functional group for conjugation to the linker.
-
Conjugation: The target protein ligand is chemically ligated to the linker of the "this compound." The specific reaction conditions (e.g., solvent, temperature, catalyst) will depend on the reactive functionalities of the linker and the target ligand. Common conjugation chemistries include amide bond formation, click chemistry, or ether synthesis.
-
Purification and Characterization: The final PROTAC molecule is purified using techniques such as high-performance liquid chromatography (HPLC). Its identity and purity are confirmed by methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Evaluation of PROTAC Activity
-
Target Protein Degradation Assay:
-
Cell Culture: A cell line expressing the target protein is cultured.
-
Treatment: The cells are treated with varying concentrations of the synthesized PROTAC for a defined period.
-
Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
-
Western Blotting or In-Cell Western: The level of the target protein is assessed by Western blotting or a similar immunoassay to determine the extent of degradation.
-
-
Dose-Response and Time-Course Studies: The degradation assay is performed across a range of PROTAC concentrations to determine the DC50 (concentration at which 50% of the protein is degraded) and over different time points to understand the kinetics of degradation.
The logical relationship for a typical experimental workflow to assess a novel PROTAC is depicted below.
Figure 2: A generalized experimental workflow for evaluating the efficacy of a novel PROTAC.
Conclusion
"this compound" is a valuable tool for researchers engaged in the development of PROTACs. It provides a pre-synthesized building block containing the VHL E3 ligase ligand, (S,R,S)-AHPC, ready for conjugation to a ligand for a specific protein of interest. While detailed public information on the specific linker and overall conjugate properties is currently limited, the principles outlined in this guide for PROTAC synthesis and evaluation provide a solid foundation for its application in targeted protein degradation studies. For precise details on the linker chemistry and physical properties, direct inquiry to the manufacturer, MedchemExpress, is recommended.
Methodological & Application
Application Notes: Synthesis of a PROTAC Using a Pre-functionalized E3 Ligase-Linker Conjugate
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable" and offers significant advantages over traditional small-molecule inhibitors.[2]
This document provides a detailed protocol for the synthesis of a model PROTAC, PROTAC-XYZ , by conjugating a target protein binder with Conjugate 35 , a hypothetical, pre-synthesized building block composed of a VHL E3 ligase ligand attached to a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine functional group. This streamlined approach, utilizing a pre-formed E3 ligand-linker moiety, simplifies the synthesis process, making it a common strategy in the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.[6]
Experimental Protocols
Protocol 1: Synthesis of PROTAC-XYZ via Amide Bond Formation
This protocol details the coupling of a POI binder containing a carboxylic acid moiety (Binder-COOH ) with the amine-functionalized E3 ligase-linker module, Conjugate 35 .
Materials and Reagents:
-
Binder-COOH (Target Protein XYZ binder with a terminal carboxylic acid)
-
Conjugate 35 (VHL Ligand-PEG4-Amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
LC-MS and NMR instruments for characterization
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Dissolution: In a round-bottom flask, dissolve Binder-COOH (1.0 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add DIPEA (3.0 equivalents) followed by PyBOP (1.2 equivalents). Allow the mixture to stir at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve Conjugate 35 (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated Binder-COOH mixture.
-
Reaction: Let the reaction stir at room temperature. Monitor the progress of the reaction by LC-MS analysis every 1-2 hours until the starting materials are consumed (typically 4-8 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue using preparative reverse-phase HPLC to yield the final PROTAC-XYZ as a pure solid.
-
Characterization: Confirm the identity, purity, and structure of the final PROTAC-XYZ using LC-MS and ¹H NMR spectroscopy.[7]
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and characterization of PROTAC-XYZ .
Table 1: Synthesis and Characterization of PROTAC-XYZ
| Parameter | Value |
| Starting Material (Binder-COOH) | 50.0 mg |
| Product Yield (PROTAC-XYZ) | 68.5 mg |
| Reaction Yield | 75% |
| Purity (by HPLC) | >98% |
| Calculated Mass [M+H]⁺ | 985.45 |
| Observed Mass [M+H]⁺ | 985.48 |
Table 2: Biological Evaluation of PROTAC-XYZ
This table presents hypothetical data from the biological assessment of PROTAC-XYZ . The DC₅₀ represents the concentration required to degrade 50% of the target protein, while Dₘₐₓ is the maximum degradation achieved.[8][9] Binding affinity (Kd) to the target protein and the E3 ligase is also included.[10]
| Parameter | PROTAC-XYZ | Inactive Control* |
| Target Protein (XYZ) DC₅₀ | 25 nM | >10,000 nM |
| Target Protein (XYZ) Dₘₐₓ | 92% | <5% |
| Binding Affinity (Kd) to XYZ | 150 nM | 145 nM |
| Binding Affinity (Kd) to VHL | 250 nM | >50,000 nM |
*The inactive control is a structurally similar molecule where the VHL ligand has been modified to abolish binding to the E3 ligase, ensuring that degradation is mechanism-specific.[10]
Visualizations: Diagrams and Workflows
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of PROTAC-XYZ .
PROTAC Mechanism of Action
This diagram depicts the signaling pathway for PROTAC-mediated protein degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing PROTAC Cell Permeability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[1][3] This offers the potential for improved efficacy and a more durable response. However, the unique bifunctional nature of PROTACs results in molecules with high molecular weight and polar surface area, properties that typically correlate with poor cell permeability.[3][4] Therefore, accurate and robust assessment of cell permeability is a critical step in the development of effective PROTAC therapeutics.[3]
These application notes provide detailed protocols for the most common assays used to evaluate PROTAC cell permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. Additionally, it discusses cellular uptake assays and presents quantitative data in a structured format to facilitate comparison.
Key Concepts in PROTAC Permeability
The cell permeability of PROTACs is a complex process influenced by several factors:
-
Physicochemical Properties: High molecular weight, large polar surface area, and the number of rotatable bonds are inherent characteristics of PROTACs that can hinder passive diffusion across the cell membrane.[5][6]
-
Passive Diffusion: This is a key mechanism for PROTAC entry into cells, where the molecule moves across the lipid bilayer down its concentration gradient.[7][8][9]
-
Active Transport and Efflux: PROTACs can also be substrates for cellular uptake and efflux transporters, which can significantly impact their intracellular concentration.[7][10][11] For instance, some PROTACs have been identified as substrates for P-glycoprotein (P-gp), a common efflux pump.[4][9][11]
-
Molecular Chameleonship: It has been proposed that PROTACs can adopt different conformations in different environments. In the aqueous extracellular space, they may be in a more extended conformation, while within the lipophilic cell membrane, they can form intramolecular hydrogen bonds to shield polar groups and present a more compact, less polar structure, facilitating passage.[6][12]
Experimental Assays for Cell Permeability
Several in vitro assays are employed to assess the cell permeability of PROTAC molecules. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that encompass various transport mechanisms.[3]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[3][4][8] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[3][13] This assay is cost-effective and useful for early-stage screening of compounds based on their ability to passively diffuse across a lipid barrier.[3][7][13]
Workflow for PAMPA Assay
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol for PAMPA:
-
Preparation of Solutions:
-
Prepare a 1% (w/v) solution of lecithin in dodecane (B42187) and sonicate to ensure complete dissolution.[14]
-
Prepare the donor and acceptor buffers. A common buffer is 1X Phosphate-Buffered Saline (PBS) at pH 7.4 containing 5% DMSO.[14]
-
Prepare the PROTAC test solution at a concentration of 1-10 µM in the donor buffer.[14]
-
-
Assay Plate Preparation:
-
Using a multichannel pipette, carefully dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the 96-well donor plate.[14]
-
Dispense 300 µL of the acceptor buffer into each well of the 96-well acceptor plate.[14]
-
Add 150 µL of the PROTAC test solution to each well of the lipid-coated donor plate.[14]
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for 10-20 hours in a chamber with a moist environment to prevent evaporation.[14]
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Collect samples from each well of both plates.
-
Analyze the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA]t / Ceq)
-
Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
[CA]t is the concentration of the compound in the acceptor well at time t.
-
Ceq is the theoretical equilibrium concentration.
-
-
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[3][8] This assay provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[3][7] It is considered a gold standard for predicting in vivo drug absorption.[11]
Workflow for Caco-2 Permeability Assay
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Permeability Assay - Profacgen [profacgen.com]
- 9. aragen.com [aragen.com]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 12. diva-portal.org [diva-portal.org]
- 13. PAMPA | Evotec [evotec.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
Cellular Thermal Shift Assay (CETSA®): A Comprehensive Guide to Target Engagement Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for determining and quantifying the interaction between a ligand, such as a small molecule drug, and its protein target within a physiologically relevant cellular environment.[1][2] Developed in 2013, this label-free method is predicated on the principle of ligand-induced thermal stabilization of proteins.[1] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[3][4] By subjecting cells or cell lysates to a temperature gradient and subsequently measuring the amount of soluble target protein, CETSA provides direct evidence of target engagement.[1] This methodology has become an invaluable tool in drug discovery and development, enabling researchers to confirm a compound's mechanism of action, assess its potency and selectivity, and identify potential off-target effects.[5][6]
This document provides detailed application notes and experimental protocols for various formats of CETSA, including classic CETSA for determining thermal shifts, Isothermal Dose-Response Fingerprinting (ITDRF-CETSA) for quantifying compound potency, and CETSA combined with mass spectrometry (CETSA-MS) for proteome-wide analysis.
Principle of CETSA
The core principle of CETSA lies in the altered thermal stability of a protein upon ligand binding.[2] In a typical experiment, cells or cell lysates are treated with a compound of interest and then subjected to a controlled heat challenge. As the temperature increases, proteins begin to unfold and aggregate. Proteins that are stabilized by a bound ligand will remain in their soluble form at higher temperatures compared to their unbound counterparts.[3] The soluble protein fraction is then separated from the aggregated proteins by centrifugation, and the amount of the target protein in the soluble fraction is quantified using methods such as Western blotting, immunoassays, or mass spectrometry.[1][6]
A positive shift in the apparent aggregation temperature (Tagg) of the target protein in the presence of a compound is indicative of target engagement.[7] Alternatively, in an ITDRF-CETSA experiment, the dose-dependent stabilization of the target protein at a fixed temperature is measured to determine the compound's potency (EC50).[1]
Key Concepts
-
Target Engagement: The direct physical interaction of a drug molecule with its intended protein target within a cell.
-
Thermal Stability: The resistance of a protein to unfolding and aggregation when subjected to heat.
-
Melting Temperature (Tagg): The temperature at which 50% of a protein is denatured and aggregates.
-
Thermal Shift (ΔTagg): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift signifies stabilization and target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF-CETSA): A CETSA format where cells are treated with varying concentrations of a compound and then heated to a single, fixed temperature to determine the compound's potency (EC50) for target stabilization.[8]
CETSA Experimental Workflow
The general workflow for a CETSA experiment is a multi-step process that requires careful optimization for each target and cell line.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocols
Protocol 1: Classic CETSA for Determining Thermal Shift (ΔTagg)
This protocol is designed to determine the change in the melting temperature of a target protein upon ligand binding.
1. Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with a saturating concentration of the test compound or vehicle (e.g., DMSO) for a predetermined time (typically 1-2 hours) at 37°C.
2. Cell Harvesting and Heat Challenge: a. Harvest cells and wash with PBS. b. Resuspend cells in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes for each temperature point. d. Heat the aliquots across a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.
3. Cell Lysis: a. Add lysis buffer (e.g., RIPA buffer with protease inhibitors) to the heated cell suspensions. b. Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis. Some protocols may incorporate freeze-thaw cycles.
4. Separation of Soluble Fraction: a. Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins. b. Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification and Analysis: a. Determine the protein concentration of the soluble fractions (e.g., using a BCA assay). b. Normalize protein concentrations for all samples. c. Analyze the amount of the target protein in the soluble fraction by Western blotting. d. Quantify band intensities and plot the normalized intensity against temperature to generate melting curves for both vehicle- and compound-treated samples. e. Determine the Tagg for each curve and calculate the ΔTagg.
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF-CETSA) for EC50 Determination
This protocol quantifies the potency of a compound in stabilizing its target protein.[9]
1. Cell Culture and Treatment: a. Culture and seed cells as in Protocol 1. b. Treat cells with a serial dilution of the test compound, including a vehicle control, for 1-2 hours at 37°C.
2. Heat Challenge: a. Harvest and wash the cells as in Protocol 1. b. Resuspend the cells in PBS with protease inhibitors. c. Aliquot the cell suspensions into PCR tubes. d. Heat all samples at a single, pre-determined temperature (typically near the Tagg of the unbound protein) for 3 minutes, followed by cooling to 4°C.
3. Cell Lysis, Fractionation, and Analysis: a. Follow steps 3-5 from Protocol 1 to lyse the cells, separate the soluble fraction, and quantify the target protein. b. Plot the normalized band intensity of the target protein against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the EC50 value of target engagement.
Protocol 3: CETSA with Mass Spectrometry (CETSA-MS) for Proteome-Wide Analysis
This advanced method allows for the unbiased, proteome-wide identification of drug targets and off-targets.[6]
1. Sample Preparation and Heat Challenge: a. Treat cells or tissues with the compound or vehicle. b. Perform the heat challenge across a temperature gradient as described in Protocol 1. c. Lyse the cells and separate the soluble protein fractions.
2. Protein Digestion and Peptide Labeling: a. Digest the soluble proteins from each temperature point into peptides using trypsin. b. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
3. LC-MS/MS Analysis: a. Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will identify and quantify the relative abundance of thousands of proteins in each sample.
4. Data Analysis: a. Analyze the MS data to generate melting curves for each identified protein. b. Identify proteins that exhibit a significant thermal shift in the presence of the compound, indicating direct or indirect target engagement.
Data Presentation: Quantitative CETSA Data
Summarizing quantitative data in structured tables is crucial for comparing the efficacy and selectivity of different compounds.
Table 1: Thermal Shift (ΔTagg) Data for PARP Inhibitors
| Compound | Target | Cell Line | ΔTagg (°C) | Reference |
| Olaparib | PARP1 | MDA-MB-436 | ~2 | [7] |
| Rucaparib | PARP1 | MDA-MB-436 | ~2 | [7] |
| NMS-P118 | PARP1 | MDA-MB-436 | ~2 | [7] |
| Iniparib | PARP-1 | Lysate | No Shift | [10] |
Table 2: ITDRF-CETSA EC50 Values for B-Raf and PARP1 Inhibitors
| Compound | Target | Cell Line | ITDRF-CETSA EC50 (nM) | Reference |
| Dabrafenib | B-Raf | A375 | 28.3 | [7] |
| Vemurafenib | B-Raf | A375 | 58.7 | [7] |
| PLX4720 | B-Raf | A375 | 134.2 | [7] |
| Olaparib | PARP1 | MDA-MB-436 | 10.7 | [7][11] |
| Rucaparib | PARP1 | MDA-MB-436 | 50.9 | [7] |
| NMS-P118 | PARP1 | MDA-MB-436 | 249.5 | [7] |
Table 3: CETSA-MS Identified Off-Targets of Kinase Inhibitors
| Kinase Inhibitor | Identified Off-Target | Cellular Effect | Reference |
| Various Kinase Inhibitors | Ferrochelatase (FECH) | Phototoxicity | [5] |
| Remdesivir | TRIP13 | Potential off-target effect | [12] |
| HP-1 (EGFR inhibitor) | NT5DC1 | Potential involvement in drug action | [13] |
Signaling Pathway Analysis using CETSA
CETSA is instrumental in validating the engagement of drugs that target specific nodes within signaling pathways.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial regulator of cellular responses to stress and inflammation.[14] Acumapimod is an inhibitor that targets p38 MAPK.[3]
Caption: Simplified p38 MAPK signaling pathway showing the inhibitory action of Acumapimod.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer.[15][16]
Caption: A simplified representation of the EGFR signaling pathway and the action of EGFR inhibitors.
Conclusion
The Cellular Thermal Shift Assay has emerged as an indispensable technique in modern drug discovery. Its ability to directly measure target engagement in a native cellular context provides invaluable insights that are more predictive of in vivo outcomes.[5] From validating initial hits to optimizing lead compounds and elucidating mechanisms of action, CETSA in its various formats offers a robust and versatile platform to accelerate the development of novel therapeutics. The detailed protocols and application examples provided herein serve as a comprehensive resource for researchers aiming to integrate this powerful technology into their drug discovery workflows.
References
- 1. news-medical.net [news-medical.net]
- 2. CETSA [cetsa.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CETSA MS Profiling for a Comparative Assessment of FDA-Approved Antivirals Repurposed for COVID-19 Therapy Identifies TRIP13 as a Remdesivir Off-Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Surface Plasmon Resonance (SPR) for the Analysis of Ternary Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique that has become an indispensable tool in drug discovery and molecular interaction studies.[1][2][3][4][5] While extensively used for analyzing binary interactions, SPR is also exceptionally well-suited for the detailed kinetic and affinity characterization of more complex ternary systems, where three molecules interact to form a single complex.[1][3][6][7][8] This includes a wide range of biological systems such as protein-protein-ligand, enzyme-substrate-inhibitor, and protein-DNA-protein complexes. A notable and rapidly growing application is the study of Proteolysis Targeting Chimeras (PROTACs), which function by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[3][4][6][7][8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing SPR to analyze ternary complex formation, stability, and kinetics.
Advantages of SPR for Ternary Complex Analysis
Compared to other biophysical techniques like Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Time-Resolved Fluorescence Energy Transfer (TR-FRET), SPR offers several key advantages for studying ternary complexes:[3][4][10]
-
Label-free detection: Eliminates the need for modifying molecules with fluorescent or radioactive labels, which can sometimes alter their binding characteristics.[1]
-
Real-time kinetics: Provides detailed information on both the association (k_a) and dissociation (k_d) rates of the interaction, offering deeper insights into complex stability and dynamics.[1][3]
-
High sensitivity: Can detect weak and transient interactions, which are often crucial in biological signaling pathways.
-
Versatility: Can be adapted to study a wide variety of molecular interactions involving proteins, small molecules, nucleic acids, and lipids.[7]
-
Cooperativity assessment: Allows for the quantitative determination of cooperativity, indicating whether the binding of one component enhances or diminishes the affinity of the other.[3][4][6][8][9]
General Principles of SPR-based Ternary Complex Analysis
The fundamental principle of SPR involves immobilizing one of the interacting partners (the "ligand") onto a sensor chip surface and flowing the other binding partners (the "analytes") over this surface.[1] Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal, measured in Resonance Units (RU).
For a ternary complex (A + B + C), there are several experimental approaches that can be employed using SPR. The choice of which molecule to immobilize and which to use as analytes depends on the specific system under investigation, including the nature of the molecules, their availability, and the scientific question being addressed.
A common strategy for analyzing a protein (P) - small molecule (SM) - protein (E3) ternary complex, such as in the case of PROTACs, is to immobilize one of the proteins (e.g., the E3 ligase) and then inject the second protein either alone or pre-incubated with the small molecule.[6][9]
Generic Experimental Workflow for Ternary Complex Analysis
The following diagram illustrates a generalized workflow for an SPR experiment designed to characterize a ternary complex.
Caption: Generalized workflow for SPR-based ternary complex analysis.
Detailed Protocols
Protocol 1: Analysis of a PROTAC-Induced Ternary Complex (VHL-MZ1-BRD4)
This protocol is adapted from studies on the well-characterized VHL:MZ1:BRD4 ternary complex.[6][8][9][10][11]
1. Materials and Reagents:
-
SPR Instrument: Biacore T200 or similar.
-
Sensor Chip: CM5 or Streptavidin (SA) chip.
-
Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine) or biotinylation reagents.
-
Proteins:
-
Recombinant VHL-ElonginB-ElonginC (VCB) complex (biotinylated for SA chip).
-
Recombinant BRD4 bromodomain (e.g., BD2).
-
-
Small Molecule: MZ1 PROTAC.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20).
-
Regeneration Solution: 10 mM Glycine-HCl, pH 1.5.
2. Experimental Procedure:
2.1. Ligand Immobilization (VHL):
-
Chip Preparation: Pre-condition the sensor chip with running buffer.
-
Surface Activation (for CM5 chip): Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethylated dextran (B179266) surface.
-
Ligand Injection (for CM5 chip): Inject the VCB complex at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of ~2000-4000 RU.
-
Deactivation (for CM5 chip): Inject 1 M ethanolamine-HCl, pH 8.5, for 7 minutes to block any remaining active esters.
-
Ligand Capture (for SA chip): If using a biotinylated VCB complex, inject the protein over the streptavidin-coated surface until the desired immobilization level is reached.
2.2. Binary Interaction Analysis (VHL-MZ1):
-
Analyte Preparation: Prepare a dilution series of MZ1 in running buffer (e.g., 1.6 nM to 1000 nM).
-
Injection: Inject the MZ1 solutions over the immobilized VHL surface at a flow rate of 30 µL/min for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Regeneration: Inject the regeneration solution to remove any bound analyte.
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D).
2.3. Ternary Complex Analysis (VHL-MZ1-BRD4):
-
Analyte Preparation: Prepare a dilution series of the BRD4 bromodomain in running buffer. For each BRD4 concentration, prepare a corresponding solution containing a constant, near-saturating concentration of MZ1 (e.g., 100 nM).
-
Injection: Inject the BRD4/MZ1 mixtures over the immobilized VHL surface using the same flow parameters as the binary analysis.
-
Control Injection: Inject the BRD4 dilution series alone (without MZ1) to confirm the absence of direct binding to VHL.
-
Regeneration: Use the same regeneration conditions as for the binary analysis.
-
Data Analysis: Fit the ternary binding data to a suitable kinetic model. The cooperativity factor (α) can be calculated as the ratio of the K_D for the binary interaction (VHL-MZ1) to the K_D for the ternary interaction (VHL-MZ1-BRD4).
3. Data Presentation:
| Interaction | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) | Cooperativity (α) | Reference |
| VCB : MZ1 | 1.2 x 10⁵ | 9.0 x 10⁻³ | 75.2 | - | [10] |
| BRD4(BD2) : MZ1 | 1.5 x 10⁶ | 2.1 x 10⁻² | 13.8 | - | [10] |
| VCB : MZ1 : BRD4(BD2) | 2.8 x 10⁶ | 1.5 x 10⁻² | 5.4 | ~14 | [10] |
| VHL : MZ1 : Brd4(BD2) | 4.6 x 10⁵ | 6.0 x 10⁻³ | 13 | 22 | [11] |
Protocol 2: Analysis of a Non-PROTAC Ternary Complex (Enzyme-Substrate-Small Molecule)
This protocol provides a general framework for analyzing an enzyme-substrate-small molecule interaction.
1. Materials and Reagents:
-
SPR Instrument and Sensor Chip: As described in Protocol 1.
-
Enzyme: Purified enzyme of interest (e.g., with a His-tag for capture on an NTA chip).
-
Substrate and Small Molecule: High-purity substrate and small molecule inhibitor/activator.
-
Running Buffer: A buffer that maintains the stability and activity of the enzyme (e.g., HBS-EP+).
-
Regeneration Solution: To be determined based on the specific interactions (e.g., low pH, high salt, or a specific chelating agent for NTA chips).
2. Experimental Procedure:
2.1. Ligand Immobilization (Enzyme):
-
Chip Preparation: Prepare the sensor chip as appropriate for the chosen immobilization chemistry (e.g., amine coupling for CM5, Ni²⁺ charging for NTA).
-
Enzyme Immobilization: Inject the enzyme solution to achieve a suitable immobilization level. For kinetic analysis, lower immobilization levels are generally preferred to minimize mass transport limitations.
2.2. Binary Interaction Analysis:
-
Perform separate binary interaction analyses for the enzyme with the substrate and the enzyme with the small molecule, following the procedure outlined in Protocol 1, section 2.2.
2.3. Ternary Complex Analysis:
-
Co-injection or Pre-incubation:
-
Co-injection: Inject a constant concentration of the substrate followed immediately by a co-injection of the substrate and a dilution series of the small molecule.
-
Pre-incubation: Inject a pre-incubated mixture of the substrate and a dilution series of the small molecule.
-
-
Data Analysis: Analyze the sensorgrams to determine the effect of the small molecule on the enzyme-substrate interaction. This can reveal whether the small molecule acts as a competitive, non-competitive, or uncompetitive inhibitor/activator.
3. Data Presentation:
| Interaction | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (mM) | Reference |
| Arginine Kinase : ATP + Creatine | 1.2 x 10³ | 3.4 x 10⁻² | 0.028 |
Signaling Pathways and Logical Relationships
The formation of a ternary complex is often a critical step in cellular signaling pathways. For example, in the case of PROTACs, the induced ternary complex formation initiates a cascade of events leading to protein degradation.
Caption: Signaling pathway initiated by PROTAC-mediated ternary complex formation.
Data Analysis and Interpretation
The analysis of SPR data for ternary complexes requires careful consideration of the binding model. While a simple 1:1 Langmuir model is often sufficient for binary interactions, ternary systems may exhibit more complex kinetics that require more sophisticated models, such as a two-state reaction model or a heterogeneous ligand/analyte model.
Cooperativity: A key parameter derived from ternary complex analysis is the cooperativity factor (α).
-
α > 1 (Positive Cooperativity): The binding of the first analyte enhances the affinity of the second analyte.[4][6][8][9]
-
α < 1 (Negative Cooperativity): The binding of the first analyte reduces the affinity of the second analyte.
-
α = 1 (No Cooperativity): The binding of the two analytes is independent.
A high degree of positive cooperativity is often a desirable feature in drug design, as it can lead to increased potency and selectivity.[4][8]
Troubleshooting and Best Practices
-
Mass Transport Limitation: For fast interactions, the rate of binding may be limited by the diffusion of the analyte to the sensor surface. This can be minimized by using a higher flow rate and a lower ligand immobilization density.
-
Non-specific Binding: Ensure that the analytes do not bind non-specifically to the sensor surface by using a reference flow cell and appropriate blocking agents in the running buffer.
-
Protein Quality: Use highly pure and active proteins to obtain reliable and reproducible data.
-
Regeneration: Develop a regeneration protocol that effectively removes the bound analyte without damaging the immobilized ligand.
Conclusion
SPR is a robust and versatile technology for the in-depth characterization of ternary molecular interactions. By providing real-time kinetic and affinity data, SPR enables researchers to gain a deeper understanding of the mechanisms underlying complex biological processes and to effectively guide the design and optimization of novel therapeutics, such as PROTACs. The protocols and guidelines presented in these application notes provide a solid foundation for successfully implementing SPR in the study of ternary complexes.
References
- 1. med.emory.edu [med.emory.edu]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. researchgate.net [researchgate.net]
Unveiling Molecular Interactions: Isothermal Titration Calorimetry (ITC) for Binding Affinity Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isothermal Titration Calorimetry (ITC) is a powerful, label-free biophysical technique that directly measures the heat changes associated with biomolecular interactions. This application note provides a detailed overview of the principles of ITC and its application in determining the binding affinity, stoichiometry, and thermodynamic profile of interactions between proteins and ligands. A comprehensive, step-by-step protocol for a typical ITC experiment is provided, along with guidelines for data presentation and interpretation.
Introduction to Isothermal Titration Calorimetry
Isothermal Titration Calorimetry (ITC) is a highly sensitive and versatile technique used to quantify the thermodynamic parameters of binding interactions in solution.[1][2][3] By directly measuring the heat released (exothermic) or absorbed (endothermic) during a binding event, ITC provides a complete thermodynamic profile of the interaction in a single experiment.[1][3] This allows for the determination of the binding constant (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1] Because it does not require labeling or immobilization of the interacting molecules, ITC allows for the characterization of binding partners in their native states.[1]
The applications of ITC are widespread, particularly in drug discovery and development for tasks such as quantifying binding affinity, selecting and optimizing candidates, and characterizing the mechanism of action.[1][4]
Principles of ITC
An ITC instrument consists of two identical cells, a reference cell and a sample cell, housed in an adiabatic jacket to prevent heat exchange with the surroundings.[2][5] The reference cell typically contains buffer, while the sample cell contains one of the binding partners (the macromolecule). The other binding partner (the ligand) is loaded into an injection syringe.
During the experiment, small aliquots of the ligand are incrementally injected into the sample cell.[6] The binding reaction results in a temperature difference between the sample and reference cells, which is detected by sensitive thermoelectric devices.[6] A feedback system applies power to heaters to maintain a constant temperature between the two cells.[5][6] The power required to maintain this thermal equilibrium is the measured signal.
The initial injections result in large heat changes as most of the ligand binds to the macromolecule. As the macromolecule becomes saturated with the ligand, subsequent injections produce progressively smaller heat changes until only the heat of dilution is observed.[5][7]
The raw data is a plot of power (μcal/sec) versus time. Integrating the area under each injection peak yields the heat change for that injection. Plotting these integrated heat changes against the molar ratio of ligand to macromolecule generates a binding isotherm.[1] This isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Experimental Workflow
The following diagram illustrates the typical workflow of an Isothermal Titration Calorimetry experiment, from sample preparation to data analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a typical protein-ligand binding experiment using ITC.
4.1. Materials
-
Purified macromolecule (e.g., protein) and ligand.
-
Appropriate buffer solution.
-
Isothermal Titration Calorimeter.
-
Pipettes and other standard laboratory equipment.
4.2. Sample Preparation
Proper sample preparation is critical for obtaining high-quality ITC data.[8][9]
-
Buffer Selection and Preparation:
-
Use a buffer with a low ionization enthalpy (e.g., phosphate, citrate, acetate) to minimize buffer-related heat effects.[8][10]
-
Ensure the buffer concentration is sufficient to maintain a stable pH throughout the experiment.[11][12]
-
Prepare a single, large batch of buffer to be used for both the macromolecule and ligand solutions to ensure they are in identical buffer conditions.[8][11][12] This is crucial to minimize large heats of dilution that can obscure the binding signal.[8]
-
If the ligand is dissolved in an organic solvent like DMSO, the same final concentration of the solvent must be present in the macromolecule solution.[10][11]
-
-
Macromolecule and Ligand Preparation:
-
The macromolecule and ligand should be of the highest possible purity.[11][12]
-
Dialyze the macromolecule extensively against the final experimental buffer.[8][9] Use the final dialysis buffer to dissolve the ligand.[8][10]
-
Accurately determine the concentrations of both the macromolecule and ligand solutions.[9] Inaccurate concentrations are a common source of error in determining stoichiometry.
-
The recommended concentration of the macromolecule in the cell is typically in the range of 10-50 µM.[13] The ligand concentration in the syringe should be 10-20 times higher than the macromolecule concentration.[9][10][13]
-
Filter or centrifuge both solutions to remove any particulates.[8][9]
-
4.3. Instrument Setup and Data Acquisition
-
Cleaning: Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions to avoid contamination from previous experiments.[14]
-
Loading:
-
Load the macromolecule solution into the sample cell, ensuring no air bubbles are introduced.
-
Load the ligand solution into the injection syringe, again avoiding air bubbles.
-
-
Equilibration: Allow the instrument to equilibrate at the desired experimental temperature.
-
Titration:
-
Set the experimental parameters, including the injection volume, spacing between injections, and stirring speed.
-
Perform an initial small injection (e.g., 0.5-1 µL) to account for any initial mixing artifacts, this data point is often discarded during analysis.
-
Proceed with a series of injections (e.g., 1-2 µL each) until the binding sites on the macromolecule are saturated.
-
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data during analysis.[7]
Data Presentation and Analysis
The raw ITC data is processed to generate a binding isotherm, which is then analyzed to determine the thermodynamic parameters of the interaction.
From Raw Data to Binding Isotherm
The following diagram illustrates the process of converting the raw ITC output into a binding isotherm for analysis.
Quantitative Data Summary
The thermodynamic parameters obtained from fitting the binding isotherm should be summarized in a clear and structured table for easy comparison.
Table 1: Thermodynamic Parameters for Protein-Ligand Binding
| Parameter | Symbol | Value | Units | Description |
| Stoichiometry | n | 1.1 ± 0.1 | Molar ratio of ligand to macromolecule at saturation | |
| Dissociation Constant | K D | 5.2 ± 0.5 | µM | A measure of binding affinity (lower K D = higher affinity) |
| Enthalpy Change | ΔH | -12.5 ± 0.3 | kcal/mol | Heat released or absorbed upon binding |
| Entropy Change | ΔS | -5.8 ± 0.2 | cal/mol·K | Change in the randomness or disorder of the system upon binding |
| Gibbs Free Energy Change | ΔG | -10.8 ± 0.4 | kcal/mol | Overall energy change of the binding reaction |
Note: The values presented in this table are for illustrative purposes only.
Troubleshooting
Common issues encountered during ITC experiments and their potential solutions are outlined below.
Table 2: Common ITC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy Baseline | Air bubbles in the cell or syringe; Dirty cell or syringe; Insufficient equilibration time. | Degas samples if necessary; Thoroughly clean the instrument; Allow for longer equilibration.[14] |
| Large Heats of Dilution | Mismatched buffers between the syringe and the cell; Presence of co-solvents (e.g., DMSO) at different concentrations. | Ensure identical buffer composition for both samples; Match co-solvent concentrations precisely.[8][10][11][12] |
| Non-sigmoidal Binding Isotherm | Incorrect concentrations of macromolecule or ligand; Very weak or very strong binding affinity outside the optimal range for ITC. | Accurately determine sample concentrations; Adjust concentrations to be within the optimal range (typically 1 < C-window < 1000).[11][12] |
| Stoichiometry (n) not an Integer | Inaccurate concentration of the active protein; Presence of inactive protein; Ligand aggregation. | Accurately determine the concentration of active protein; Ensure high sample purity; Check for ligand self-association.[15] |
| Precipitation during Titration | Poor solubility of the complex. | Change buffer conditions (pH, salt concentration); Reduce sample concentrations.[15] |
Conclusion
Isothermal Titration Calorimetry is an indispensable tool in the study of biomolecular interactions, providing a comprehensive thermodynamic characterization from a single experiment.[1] By following proper experimental design and protocols, researchers can obtain high-quality, reproducible data on binding affinity, stoichiometry, and the enthalpic and entropic drivers of interaction. This information is crucial for fundamental research and for advancing drug discovery and development programs.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 3. cbgp.upm.es [cbgp.upm.es]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 6. tainstruments.com [tainstruments.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ITC sample preparation [structbio.vanderbilt.edu]
- 9. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 10. pbcf.chem.columbia.edu [pbcf.chem.columbia.edu]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2 | Malvern Panalytical [malvernpanalytical.com]
- 15. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC Experiments with Conjugate 35
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource is designed to provide troubleshooting guidance and answers to frequently asked questions related to your experiments with Conjugate 35 , a representative PROTAC used here as an example.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to selectively degrade target proteins within a cell.[1] It consists of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2][3] Within this complex, the E3 ligase tags the target protein with ubiquitin molecules, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][2]
Q2: What do DC50 and Dmax values represent in PROTAC experiments?
A2: DC50 and Dmax are two key parameters used to evaluate the efficacy of a PROTAC.[4]
-
DC50 (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein.[4][5] It is a measure of the PROTAC's potency.
-
Dmax (maximum degradation) represents the maximum percentage of the target protein that can be degraded by the PROTAC.[4] It indicates the efficacy of the degrader.
Q3: What is the "hook effect" and why is it observed in PROTAC experiments?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a characteristic bell-shaped dose-response curve.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[8][9] These binary complexes compete with the formation of the ternary complex, leading to reduced degradation efficiency at high PROTAC concentrations.[8]
Q4: Why might Conjugate 35 not be causing degradation of my target protein?
A4: There are several potential reasons for a lack of degradation. These can range from issues with the PROTAC molecule itself to problems with the experimental setup. Common causes include:
-
Poor cell permeability of the PROTAC.[6]
-
Lack of engagement with the target protein or the E3 ligase inside the cell.[6]
-
The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used.[6]
-
The geometry of the ternary complex may not be suitable for ubiquitination.[6]
Q5: How can I improve the selectivity of Conjugate 35?
A5: Off-target effects can occur if the PROTAC degrades proteins other than the intended target. To improve selectivity, you can consider the following strategies:
-
Optimize the Target-Binding Warhead: Using a more selective binder for your protein of interest can reduce off-target binding.[6]
-
Modify the Linker: The length and composition of the linker can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.[6]
-
Change the E3 Ligase: Different E3 ligases have different substrate specificities. Switching to a different E3 ligase recruiter might improve selectivity.[6]
Troubleshooting Guides for Conjugate 35
Problem: No degradation of the target protein is observed with Conjugate 35.
If you are not observing any degradation of your target protein after treating cells with Conjugate 35, a systematic troubleshooting approach is recommended. The following workflow can help you pinpoint the issue.
Problem: A "hook effect" is observed with Conjugate 35.
If your dose-response curve for Conjugate 35 is bell-shaped, you are likely observing the hook effect.[7]
Recommended Actions:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation.[7]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration.[7] This can help you understand the kinetics of degradation.
-
Assess Ternary Complex Formation: Utilize biophysical assays such as AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex at different concentrations of Conjugate 35.[8] This can help correlate the loss of degradation with a decrease in ternary complex formation.
Quantitative Data Summary for Conjugate 35
The following table summarizes hypothetical, yet representative, data for the activity of Conjugate 35 in various cell lines. Actual values should be determined experimentally.
| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| Cell Line A | Protein X | VHL | 25 | >90 |
| Cell Line B | Protein X | VHL | 50 | >90 |
| Cell Line C | Protein X | CRBN | 15 | >95 |
| Cell Line D | Protein Y | CRBN | 100 | 85 |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Quantification
This protocol outlines the steps to quantify the degradation of a target protein following treatment with Conjugate 35.
Materials:
-
Cell culture reagents
-
Conjugate 35
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of Conjugate 35 and a vehicle control for the desired time period (e.g., 24 hours).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[10]
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the Target-Conjugate 35-E3 ligase ternary complex.
Materials:
-
Cell lysates from cells treated with Conjugate 35 and a vehicle control
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot detection of the target protein and the E3 ligase
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of Conjugate 35 for a short duration (e.g., 1-4 hours).[11]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.[11]
-
Immunoprecipitation:
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing for the target protein and the E3 ligase. An increased association between the target and the E3 ligase in the presence of Conjugate 35 indicates ternary complex formation.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Conjugate 35 on cell proliferation and viability.
Materials:
-
Cells and culture medium
-
Conjugate 35
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of Conjugate 35 for the desired incubation period (e.g., 72 hours).[12]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[12]
Visualizations
PROTAC Mechanism of Action
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for E3 Ligase Conjugate Efficacy
Welcome to the technical support center for optimizing the efficacy of your E3 ligase conjugates, including Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How does linker length fundamentally impact the efficacy of an E3 ligase conjugate?
The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical factor for the efficacy of a PROTAC.[1][2] An optimal linker length is essential for the formation of a stable ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. This complex is necessary for the subsequent ubiquitination and degradation of the target protein.[1][2] If a linker is too short, it may cause steric hindrance, which prevents the simultaneous binding of the target protein and the E3 ligase.[1][2][] On the other hand, if a linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitination.[1][2][] Therefore, fine-tuning the linker length is a crucial aspect of PROTAC design.[1]
Q2: What are the most common types of linkers used in PROTAC design?
The most commonly used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][4] These are popular choices due to their synthetic accessibility and flexibility, which can accommodate the formation of a productive ternary complex.[1][4] Other linker types that incorporate rigid components like piperazine (B1678402) or triazole rings are also utilized to adjust the conformational flexibility and physicochemical properties of the PROTAC.[1]
Q3: How does the composition of the linker, aside from its length, affect PROTAC performance?
The composition of the linker is significant for a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1] For instance, including hydrophilic elements like PEG can enhance solubility, whereas more rigid structures can improve conformational stability.[1] The chemical nature of the linker can also affect the stability of the ternary complex and, as a result, the degradation efficiency.
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" describes a phenomenon where high concentrations of a PROTAC lead to the formation of binary complexes (target-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex.[5][6] This abundance of binary complexes reduces the efficiency of protein degradation.[5][6] While this is a known characteristic of the PROTAC mechanism, the design of the linker can influence its severity.[5] A well-designed linker that promotes positive cooperativity, where the binding of the first protein enhances the affinity for the second, can make the ternary complex more stable and potentially lessen the hook effect.[5]
Q5: Can optimizing the linker length improve the selectivity of a PROTAC?
Yes, optimizing the linker length can be a potent strategy for improving the selectivity of a PROTAC.[] Even when using a warhead that binds to multiple proteins, a PROTAC can be engineered to selectively degrade a particular target by optimizing the linker.[6] The linker determines the specific orientation of the target protein and the E3 ligase within the ternary complex. Favorable protein-protein interactions that stabilize this complex for one target may not be present for others, thus conferring selectivity.[6]
Troubleshooting Guide
Problem: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't see significant degradation of the target protein.
This is a common issue in PROTAC development and often points to problems with the formation of a productive ternary complex. Here are several potential linker-related causes and troubleshooting steps:
-
Suboptimal Linker Length: Even with strong binary affinities, the linker may not have the correct length to facilitate a stable and productive ternary complex.[1] The spatial orientation between the target protein and the E3 ligase is crucial for ubiquitination.
-
Solution: Synthesize and test a series of PROTACs with varying linker lengths. Even minor changes in linker length can significantly impact degradation efficacy.[1]
-
-
Incorrect Linker Composition: The flexibility or rigidity of the linker can influence the stability of the ternary complex.
-
Solution: Modify the linker's composition by introducing more rigid or flexible elements. This can alter the conformational dynamics and potentially lead to a more productive ternary complex.[1]
-
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target at sufficient concentrations.
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are summaries of quantitative data from studies that evaluated the impact of linker length on the degradation of different target proteins.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation [1][9][10][11]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| PROTAC 1 | Alkyl | 9 | > 10 | < 20 |
| PROTAC 2 | Alkyl | 12 | ~1 | ~60 |
| PROTAC 3 | Alkyl | 16 | ~0.1 | > 80 |
| PROTAC 4 | Alkyl | 19 | ~1 | ~50 |
| PROTAC 5 | Alkyl | 21 | > 10 | < 30 |
Table 2: Effect of Linker Length on p38α Degradation [2]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 13 | > 1000 | < 25 |
| PROTAC B | PEG | 15 | 120 | 85 |
| PROTAC C | PEG | 17 | 95 | 90 |
| PROTAC D | PEG | 19 | 250 | 70 |
| PROTAC E | PEG | 21 | > 1000 | < 30 |
Table 3: Effect of Linker Length on TBK1 Degradation [12]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | Alkyl/Ether | < 12 | No degradation | 0 |
| TBK1 Degrader 2 | Alkyl/Ether | 12-29 | Submicromolar | > 75 |
| TBK1 Degrader 3 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 Degrader 4 | Alkyl/Ether | 29 | 292 | 76 |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to verify the formation of the target protein-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This biophysical technique provides quantitative data on the formation and stability of the ternary complex.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.[1]
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.[1]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[1]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This data can be used to determine the cooperativity of the complex.[1]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Linker Optimization Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
PROTAC Cell Permeability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the cell permeability of their PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting PROTAC cell permeability?
PROTACs often exhibit poor cell permeability due to their large size, high molecular weight (MW > 800 Da), and the presence of multiple hydrogen bond donors and acceptors, which collectively contribute to a high polar surface area (PSA). These characteristics are often outside the range of Lipinski's "rule of five," which is typically used to predict the druglikeness of small molecules. The "chameleonic" properties of some PROTACs, where they can form intramolecular hydrogen bonds to shield polar groups, can sometimes help, but this is not a universal feature.
Q2: How can I experimentally assess the cell permeability of my PROTAC?
Several in vitro methods are available to evaluate the cell permeability of PROTACs. The most common assays include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a good initial screen for passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate into a polarized monolayer of enterocytes. It is considered the gold standard for predicting in vivo oral absorption as it accounts for both passive diffusion and active transport mechanisms.
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this method uses a monolayer of MDCK cells and is often used to assess the potential for active transport and efflux by transporters like P-glycoprotein (P-gp).
Troubleshooting Guide
Issue 1: My PROTAC has poor permeability in the PAMPA assay.
This suggests that the passive diffusion of your PROTAC across a lipid membrane is low. Here are some strategies to consider:
-
Reduce Polar Surface Area (PSA): High PSA is a major contributor to poor passive diffusion. Consider modifying your PROTAC to reduce the number of hydrogen bond donors and acceptors.
-
Increase Lipophilicity (logP): Increasing the lipophilicity can enhance membrane permeability. However, this needs to be balanced, as excessively high lipophilicity can lead to poor solubility and off-target effects.
-
Introduce Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can shield polar groups, reducing the effective PSA and improving permeability. This "chameleon-like" behavior allows the molecule to adopt a more lipophilic conformation when crossing the cell membrane.
Issue 2: My PROTAC shows good PAMPA permeability but poor Caco-2 permeability.
This discrepancy often indicates that the PROTAC is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells but not present in the PAMPA assay.
-
Experimental Verification: To confirm if your PROTAC is an efflux transporter substrate, you can perform the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A. A significant increase in permeability in the presence of the inhibitor would confirm that your PROTAC is being actively pumped out of the cells.
-
Structural Modification: If efflux is confirmed, consider modifying the PROTAC structure to reduce its recognition by efflux transporters. This can involve altering the linker or the warhead/E3 ligase ligand.
Issue 3: My PROTAC has a high molecular weight, which I believe is limiting its permeability.
While reducing molecular weight is a straightforward approach, it may not always be feasible without compromising the PROTAC's ternary complex formation and degradation activity. Here are some alternative strategies:
-
"PROTAC-in-a-PROTAC" or "Pre-PROTAC" Strategies: These approaches involve designing a smaller, more permeable precursor molecule that is converted into the active PROTAC inside the cell. This can be achieved through the use of cleavable linkers that are sensitive to intracellular enzymes.
-
Novel Delivery Systems: For particularly challenging PROTACs, consider advanced delivery strategies such as nanoparticle encapsulation or conjugation to cell-penetrating peptides (CPPs). These methods can bypass traditional membrane transport mechanisms.
Data Presentation
Table 1: Physicochemical Properties of PROTACs and Their Impact on Permeability
| Property | General Observation | Strategy for Improvement |
| Molecular Weight (MW) | Often > 800 Da, exceeding Lipinski's rule of five. | Reduce linker length; use smaller warheads/E3 ligands. |
| Polar Surface Area (PSA) | Typically high due to multiple polar groups. | Introduce intramolecular hydrogen bonds; mask polar groups. |
| Lipophilicity (logP) | A balance is required; too low or too high can be detrimental. | Modify linker and peripheral groups to optimize logP. |
| Solubility | Can be a challenge, especially for highly lipophilic PROTACs. | Introduce solubilizing groups; formulate with excipients. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Prepare Donor and Acceptor Solutions: The PROTAC is dissolved in a buffer solution (e.g., PBS) to create the donor solution. The acceptor plate wells are filled with the same buffer, often containing a scavenger to prevent back-diffusion.
-
Assemble the Assay: The filter plate (donor) is placed on top of the acceptor plate, allowing the artificial membrane to be in contact with both solutions.
-
Incubation: The assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:
Pe = (-ln(1 - [PROTAC]acceptor / [PROTAC]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)
Visualizations
Caption: Troubleshooting workflow for improving PROTAC cell permeability.
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
PROTAC Technical Support Center: Troubleshooting Protein Degradation Failures
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during targeted protein degradation experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to navigate the challenges of achieving successful target protein degradation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't causing degradation of my target protein. What are the most common reasons for this?
There are several potential reasons why a PROTAC may not be effective. The issue often lies within one of the key steps of the PROTAC mechanism of action: cellular entry, target engagement, ternary complex formation, ubiquitination, or proteasomal degradation. A systematic troubleshooting approach is crucial to identify the bottleneck.
Q2: What is the "hook effect" in PROTAC experiments and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1] To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[3] Testing your PROTAC at lower concentrations (in the nanomolar to low micromolar range) can help find the "sweet spot" for maximal degradation.[4]
Q3: How critical is the linker in PROTAC design?
The linker is a critical determinant of PROTAC efficacy.[3][5] Its length, composition, and attachment points dictate the geometry of the ternary complex.[5] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase, preventing efficient ubiquitination.[1][6] For instance, for estrogen receptor alpha (ERα) degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][7]
Q4: How do I choose the right E3 ligase for my target protein?
The choice of E3 ligase is crucial and depends on several factors. The selected E3 ligase must be expressed at sufficient levels in the cell line of interest.[8][9] While over 600 E3 ligases are known, most PROTACs utilize VHL (von Hippel-Lindau) or CRBN (Cereblon).[3] If your chosen E3 ligase is not expressed in your cell model, the PROTAC will not be effective. It is also important to consider that different E3 ligases may have different subcellular localizations and substrate specificities, which can impact degradation efficiency.[9]
Troubleshooting Guides
If you are not observing target protein degradation, follow this troubleshooting guide to diagnose the potential issue.
Problem 1: No Target Degradation Observed
This is the most common issue. The following workflow will help you systematically investigate the potential causes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.library.berkeley.edu [search.library.berkeley.edu]
Technical Support Center: Troubleshooting PROTAC Ternary Complex Formation
Welcome to the technical support center for PROTAC development. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with their Proteolysis Targeting Chimeras (PROTACs). One of the most critical hurdles in PROTAC design is achieving a stable and productive ternary complex, which consists of the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase. The formation of this complex is the foundational step for successful protein degradation.[1][2]
This guide provides a structured approach to troubleshooting issues related to unstable ternary complex formation through a series of frequently asked questions, detailed troubleshooting workflows, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex and why is its stability so important?
A1: A PROTAC is a heterobifunctional molecule with two key ends: one binds to a target Protein of Interest (POI) and the other recruits an E3 ubiquitin ligase.[2] The ternary complex is the structure formed when the PROTAC simultaneously binds to both the POI and the E3 ligase.[1] The stability and specific conformation of this complex are paramount because it brings the E3 ligase close enough to the target to facilitate the transfer of ubiquitin tags. This polyubiquitination marks the target protein for destruction by the cell's proteasome.[1] An unstable or improperly formed complex will fail to trigger efficient ubiquitination, leading to poor or no degradation of the target protein.
Q2: My PROTAC binds to my target and E3 ligase separately (binary binding), but I don't see any protein degradation in my cellular assays. What's wrong?
A2: This is a common issue that often points directly to a problem with ternary complex formation. Several factors could be at play:
-
Steric Hindrance: The linker connecting the two ends of your PROTAC may be too short, causing the target protein and E3 ligase to clash, preventing them from binding simultaneously.[1]
-
Negative Cooperativity: The binding of one protein partner to the PROTAC may actually decrease the binding affinity for the other partner. This destabilizes the ternary complex, a phenomenon known as negative cooperativity.[3]
-
Unproductive Conformation: A ternary complex might form, but its geometry could be unsuitable for the E3 ligase to reach and ubiquitinate the target protein's lysine (B10760008) residues. This can be an issue of linker length, flexibility, or the attachment points of the linker.[4]
-
Poor Cell Permeability: The PROTAC may not be reaching its targets inside the cell effectively, even if it works in biochemical assays.[4][5]
Q3: How can I directly measure if a stable ternary complex is forming?
A3: Several biophysical techniques can directly measure the formation, affinity, and kinetics of the ternary complex in a controlled, in vitro setting.[6] The most common methods include:
-
Surface Plasmon Resonance (SPR): This technique can measure the real-time binding kinetics and affinity of the complex.[7][8][] It's highly effective for determining cooperativity.[3][10]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding, providing thermodynamic data (affinity, enthalpy, entropy) and stoichiometry of the interaction.[6][8][]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): This proximity-based assay uses fluorescently labeled components to generate a signal when the target and E3 ligase are brought together by the PROTAC.[11]
-
NanoBRET™ Technology: This is a powerful live-cell assay that can monitor ternary complex formation inside the cell, providing a more physiologically relevant context.[5][][12]
Q4: What is "cooperativity" and how does it influence my PROTAC's success?
A4: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.[13][14] It is a critical factor for the stability of the ternary complex.[3]
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the target protein. This is highly desirable as it stabilizes the ternary complex.[3]
-
No Cooperativity (α = 1): The binding events are independent of each other.[3]
-
Negative Cooperativity (α < 1): The binding of one protein reduces the affinity for the other, which destabilizes the ternary complex and is generally undesirable.[3] A high positive cooperativity can often overcome weak binary affinities and can help mitigate the "hook effect," where high concentrations of a PROTAC can lead to the formation of non-productive binary complexes instead of the desired ternary complex.[3][4]
Q5: I suspect the linker is the issue. What is the best strategy for optimizing it?
A5: The linker is a critical determinant of ternary complex stability and productivity.[1][2] A "trial and error" approach is common, but a systematic strategy is more effective:
-
Vary the Length: Synthesize a series of PROTACs with different linker lengths (e.g., varying PEG or alkyl chain lengths). An optimal length often exists that is long enough to avoid steric clashes but not so long that it creates excessive flexibility and an unstable complex.[1]
-
Adjust Rigidity: Introducing more rigid elements into the linker can constrain the conformational freedom of the complex, which can sometimes lead to a more stable and productive orientation.[15]
-
Change Attachment Points: The position where the linker is attached to the target binder or the E3 ligase ligand can dramatically alter the geometry of the ternary complex.[15]
-
Use Structural Guidance: If crystal structures of the ternary complex are available, they can provide invaluable insights into productive protein-protein interactions that can be stabilized by an optimized linker.[16]
Visual Diagrams and Workflows
Quantitative Data Summary
Effective PROTAC design often relies on optimizing key biophysical parameters. Below is a summary of hypothetical data for three PROTACs, illustrating how these parameters correlate with degradation efficiency.
| Parameter | PROTAC A (Poor) | PROTAC B (Moderate) | PROTAC C (Optimal) |
| Binary Binding (KD, nM) | |||
| vs. Target Protein | 50 | 80 | 150 |
| vs. E3 Ligase | 120 | 100 | 200 |
| Ternary Binding (KD, nM) | 100 | 25 | 5 |
| Cooperativity (α) | 0.5 (Negative) | 4.0 (Positive) | 40.0 (High-Positive) |
| Cellular Degradation (DC₅₀, nM) | >1000 | 150 | 10 |
| Max Degradation (Dₘₐₓ, %) | < 20% | 75% | > 95% |
Analysis:
-
PROTAC A shows decent binary binding but suffers from negative cooperativity (α < 1), which destabilizes the ternary complex, resulting in very poor degradation.
-
PROTAC B has weaker binary binding than A, but positive cooperativity (α > 1) leads to a more stable ternary complex and moderate degradation.
-
PROTAC C demonstrates that even with the weakest binary affinities, very high positive cooperativity (α >> 1) can drive the formation of a highly stable ternary complex, leading to potent and efficient degradation.[3]
Key Experimental Protocols
Protocol 1: Ternary Complex Affinity Measurement using SPR
Surface Plasmon Resonance (SPR) is a powerful method to measure the kinetics of ternary complex formation.[3][10]
Objective: To determine the binding affinity and kinetics of a PROTAC to an E3 ligase in the absence (binary) and presence (ternary) of the target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC/NHS)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) with an affinity tag.
-
Purified target protein (POI).
-
PROTAC of interest.
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface via amine coupling to a density that will yield a sufficient signal.
-
Binary Affinity Measurement:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the E3 ligase surface and a reference flow cell.
-
Measure the association and dissociation rates.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary KD.
-
-
Ternary Affinity Measurement:
-
Prepare a new series of PROTAC dilutions. To each dilution, add a constant, near-saturating concentration of the target protein (POI).
-
Inject these PROTAC + POI solutions over the E3 ligase surface.
-
Measure the association and dissociation rates as before.
-
Fit the data to determine the ternary KD for the PROTAC in the presence of the POI.[3]
-
-
Data Analysis:
-
Calculate the cooperativity factor: α = (Binary KD) / (Ternary KD) .[3]
-
Protocol 2: Cellular Target Engagement using NanoBRET™
The NanoBRET™ assay allows for the quantification of PROTAC target engagement and ternary complex formation in living cells.[5][12][17]
Objective: To confirm that the PROTAC can form a ternary complex within a physiological environment.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vector for NanoLuc®-tagged POI.
-
Expression vector for HaloTag®-tagged E3 ligase.
-
HaloTag® NanoBRET® 618 Ligand (fluorescent acceptor).
-
Nano-Glo® Substrate (furimazine).
-
PROTAC of interest.
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-POI (energy donor) and HaloTag®-E3 ligase. Plate the cells in a white, 96-well assay plate.
-
Labeling: Add the HaloTag® 618 Ligand to the cells and incubate to allow for covalent labeling of the E3 ligase.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells and incubate to allow for ternary complex formation.
-
Signal Detection: Add the Nano-Glo® Substrate to the cells. Immediately measure the luminescence at two wavelengths (donor emission at 460nm and acceptor emission at >610nm) using a plate reader.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (610nm) by the donor signal (460nm).
-
A dose-dependent increase in the BRET signal indicates that the PROTAC is successfully bringing the NanoLuc®-POI and the HaloTag®-E3 ligase into close proximity, confirming ternary complex formation in live cells.[5]
-
Plotting the BRET ratio against the PROTAC concentration allows for the determination of an EC₅₀ value for complex formation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Assessing Off-Target Effects of PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PROTAC off-target effects?
A1: Off-target effects of PROTACs can manifest through several mechanisms:
-
Unintended Protein Degradation: This is a major concern where the PROTAC induces the degradation of proteins other than the intended target.[1][2] This can happen if the PROTAC's warhead or E3 ligase binder has an affinity for other proteins.[2] For instance, pomalidomide-based PROTACs have been observed to degrade zinc-finger (ZF) proteins.[1][2][3]
-
Degradation-Independent Pharmacological Effects: The PROTAC molecule itself, including its target-binding warhead or E3 ligase-recruiting moiety, can exert biological activities independent of protein degradation.[1][4]
-
"Off-Target" Ubiquitination: A ternary complex can form between the PROTAC, the E3 ligase, and an unintended protein, leading to the off-target protein's ubiquitination and degradation.[1]
-
Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations of PROTACs may saturate or disrupt the normal functioning of the UPS.[1]
-
"Hook Effect": At excessive concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can inhibit degradation and potentially lead to off-target pharmacology.[2][4]
Q2: What are the essential experimental controls for assessing off-target effects?
A2: To ensure the validity of off-target assessments, a robust set of controls is critical.[1] Key controls include:
-
Inactive Control PROTAC: A structurally similar molecule with a modification to either the target-binding warhead or the E3 ligase binder that prevents the formation of a productive ternary complex.[1] This helps differentiate target degradation effects from other pharmacological activities of the molecule.[1]
-
E3 Ligase Ligand Alone: Using the E3 ligase recruiter moiety by itself helps to identify any off-target effects specifically associated with this component.[1]
-
Vehicle Control: A control group treated with the solvent (e.g., DMSO) used to dissolve the PROTAC is essential as a baseline.[1]
-
Positive Control: A known selective degrader for the target of interest can be used for comparison.[1]
Q3: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation?
A3: Differentiating direct off-targets from the downstream consequences of degrading the intended target is a common challenge. A time-course proteomics experiment is highly recommended. Direct off-target degradation events are expected to occur with similar kinetics to on-target degradation, while downstream signaling effects will likely appear at later time points. Additionally, comparing the proteomic changes induced by the active PROTAC with those from a known inhibitor of the target protein can help isolate effects solely due to the loss of the target protein's function.
Q4: What is the role of transcriptomics (e.g., RNA-seq) in off-target assessment?
A4: While PROTACs primarily act at the protein level, transcriptomics can be a valuable orthogonal approach.[1] RNA-sequencing can help determine if the observed changes in protein abundance are due to protein degradation or transcriptional regulation, providing a more comprehensive understanding of the PROTAC's cellular impact.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Cytotoxicity Observed | 1. Off-target protein degradation is causing cellular toxicity.[2][5] 2. The PROTAC concentration is too high.[2] 3. The PROTAC molecule has inherent pharmacological effects unrelated to degradation.[1] | 1. Perform Global Proteomics: Use mass spectrometry to identify any unintended degraded proteins that could explain the toxicity.[1] 2. Conduct Dose-Response Analysis: Determine the cytotoxic concentration and compare it to the degradation DC50. A large window between efficacy and toxicity is desirable.[1][2] 3. Test with Inactive Control: If the inactive control PROTAC also shows toxicity, it suggests an effect independent of target degradation.[1] |
| Phenotype Does Not Correlate with Target Degradation | 1. The observed phenotype is due to an off-target effect. 2. The phenotype is a downstream consequence of on-target degradation that requires more time to manifest.[4] 3. The phenotype is caused by a degradation-independent activity of the PROTAC.[4] | 1. Validate with Orthogonal Methods: Confirm the degradation of potential off-targets identified via proteomics using Western blotting.[2][5] 2. Perform Washout Experiments: Correlate the phenotype with target degradation by removing the PROTAC and observing if the phenotype is rescued.[4] 3. Use a Degradation-Resistant Mutant: Attempt to rescue the phenotype with a mutant version of the target protein that cannot be degraded.[4] |
| Discrepancy Between Proteomics and Western Blot Data | 1. Differences in the sensitivity of the assays.[2] 2. Poor quality or cross-reactivity of the antibody used for Western blotting.[2] | 1. Use Quantitative Proteomics to Guide Antibody Selection: Prioritize antibodies for targets showing significant changes in the proteomics data.[2] 2. Validate Antibody Specificity: If possible, confirm antibody specificity using knockout or knockdown cell lines.[2] |
| Inconsistent Degradation Results | 1. Variability in cell culture conditions (e.g., passage number, confluency).[6] 2. Instability of the PROTAC compound in the cell culture medium.[4][6] | 1. Standardize Cell Culture Protocols: Use cells within a defined passage number range and maintain consistent seeding densities.[6] 2. Assess Compound Stability: Check the stability of your PROTAC under experimental conditions using methods like LC-MS.[4] |
Key Experimental Protocols
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based proteomics is the gold standard for unbiasedly identifying and quantifying changes across the cellular proteome following PROTAC treatment.[1][7]
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency. Treat cells with the PROTAC at an optimal concentration, a vehicle control, and an inactive control PROTAC.[2]
-
Cell Lysis and Protein Digestion: Lyse the cells to extract proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[2][5]
-
Isobaric Labeling (Optional but Recommended): For multiplexed analysis, label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).[5]
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.[2][5]
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.[1][2] Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins with statistically significant changes in abundance.[1] Apply a fold-change cutoff to focus on biologically relevant changes.[1] Use bioinformatics tools for pathway and gene ontology analysis.[1]
Targeted Validation by Western Blotting
This technique is a straightforward method to confirm the degradation of specific on-target and potential off-target proteins identified from global proteomics.[5]
Methodology:
-
Sample Preparation: Treat cells with the PROTAC and relevant controls as you would for a proteomics experiment. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to confirm protein degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a PROTAC engages with potential off-target proteins in a cellular environment.[2][8] Ligand binding can stabilize a protein, leading to a higher melting temperature.[5]
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[5]
-
Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and precipitation.[5]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[5]
-
Protein Quantification: Analyze the amount of the specific protein remaining in the soluble fraction using methods like Western blotting or ELISA.[5]
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Visualizations
Caption: A general workflow for identifying and validating PROTAC off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
Technical Support Center: Improving the Metabolic Stability of PROTAC Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the metabolic stability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PROTAC instability in biological assays?
PROTAC molecules can exhibit instability through several mechanisms:
-
Metabolic Instability : Like other small molecules, PROTACs are subject to metabolism by enzymes, primarily in the liver and blood.[1] Key enzymes involved include Cytochrome P450s (CYPs), aldehyde oxidase (AO), and hydrolases.[1] This "first-pass" metabolism can significantly limit oral bioavailability and in vivo efficacy.[1]
-
Chemical Instability : Some chemical moieties within PROTACs can be inherently unstable in aqueous solutions. For instance, certain E3 ligase ligands, such as thalidomide (B1683933) and its derivatives, can be susceptible to hydrolysis under physiological conditions, leading to degradation and loss of activity.[1]
-
Poor Solubility and Aggregation : Due to their high molecular weight and often lipophilic nature, many PROTACs suffer from low aqueous solubility.[1] This can lead to precipitation in assay buffers and the formation of aggregates, which can cause experimental artifacts and reduce the effective concentration of the active monomeric species.[1]
Q2: How does the linker component of a PROTAC influence its metabolic stability?
The linker is a critical determinant of a PROTAC's overall stability.[1] Its length, composition, rigidity, and attachment points can significantly impact metabolic stability as it is often a site of metabolic modification.[1][2]
-
Composition : Incorporating more stable chemical motifs, such as cycloalkanes (e.g., piperidine, piperazine) or aromatic rings, can enhance metabolic stability.[1][] Conversely, long, flexible linkers like long alkyl or polyethylene (B3416737) glycol (PEG) chains can be more susceptible to enzymatic degradation.[1][4]
-
Length : The length of the linker can influence the exposure of metabolic sites.[1] Shorter linkers may create more steric hindrance, preventing the PROTAC from entering the catalytic site of metabolic enzymes and thus increasing stability.[] However, an optimal length is crucial for efficient ternary complex formation.[5]
-
Rigidity : Introducing rigid structures into the linker, such as converting flexible linear linkers to rigid cyclic linkers, is a favorable strategy to increase metabolic stability.[]
-
Attachment Point : Modifying the connection point of the linker on either the target-binding ligand or the E3 ligase ligand can significantly impact the overall metabolic profile of the PROTAC.[1][]
Q3: Can the metabolic stability of a PROTAC be predicted from its individual components (warhead and E3 ligase ligand)?
No, the metabolism of PROTACs often cannot be predicted from their constituent ligands.[5][7] The linker's chemical nature and length play a major role in the PROTAC's metabolic liability.[5][7] Metabolite identification studies have shown that the primary sites of metabolism can be on the linker itself, and the metabolic routes of the individual ligands can be altered when they are part of the larger PROTAC molecule.[]
Troubleshooting Guide
Issue 1: Rapid clearance of PROTAC in in vitro metabolism assays (e.g., liver microsomes, hepatocytes).
-
Possible Cause : The PROTAC possesses metabolic "soft spots" that are susceptible to enzymatic degradation.[2]
-
Troubleshooting Workflow :
Caption: Workflow for addressing low PROTAC metabolic stability.
-
Possible Solutions & Methodologies :
-
Metabolite Identification (MetID) Studies : Conduct MetID studies to identify the specific sites of metabolic modification.[2] This can be achieved by incubating the PROTAC with human liver microsomes or hepatocytes and analyzing the metabolites by LC-MS/MS.[5][8]
-
Linker Modification :
-
Incorporate Rigid Moieties : Replace flexible portions of the linker with rigid structures like piperazine, piperidine, or triazole rings to shield the molecule from metabolic enzymes.[4]
-
Optimize Linker Length : Synthesize and test analogs with shorter or longer linkers to find the optimal balance between stability and activity.[4]
-
Change Linker Attachment Point : Altering the connection point of the linker can change the molecule's conformation and protect metabolically liable sites.[9]
-
-
Ligand Modification :
-
Introduce Blocking Groups : Place metabolically inert groups, such as fluorine or deuterium, at identified metabolic hotspots on the warhead or E3 ligase ligand to prevent enzymatic modification.[1]
-
-
Conformational Constraints :
-
Introduce Intramolecular Hydrogen Bonds : Design the PROTAC to form intramolecular hydrogen bonds, which can create a more compact structure that is less accessible to metabolic enzymes.[1]
-
-
Issue 2: Poor in vivo efficacy despite good in vitro potency and metabolic stability.
-
Possible Cause : Poor cellular permeability or high efflux.[9][10]
-
Troubleshooting Workflow :
Caption: Workflow for addressing poor in vivo efficacy.
-
Possible Solutions & Methodologies :
-
Improve Cellular Permeability :
-
Linker Optimization : Replace polar elements of the linker, like PEG, with more lipophilic moieties such as a phenyl ring.[4] Conversely, inserting basic nitrogen into aromatic rings or alkyl linkers can improve solubility.[9]
-
Avoid Multiple Amide Bonds : Multiple amide motifs in the linker can negatively impact permeability.[9]
-
-
Prodrug Approach : Modify the PROTAC with a lipophilic group that is cleaved in vivo to release the active molecule.[9][11] This can improve oral absorption.
-
Quantitative Data Summary
Table 1: Impact of Linker Modification on PROTAC Metabolic Stability
| PROTAC | Linker Type | Modification | Half-life (t½) in Human Liver Microsomes (min) |
| PROTAC A | Alkyl Chain | 4 methylene (B1212753) units | 135 |
| PROTAC B | Alkyl Chain | 8 methylene units | 18.2 |
| PROTAC C | PEG-like | Flexible | Low (e.g., <10 min) |
| PROTAC D | Rigidified | Contains two pyridine (B92270) rings | Significantly higher than C |
Note: The data presented are illustrative and compiled from general findings in the literature.[][] Actual values will vary depending on the specific PROTAC structure.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective : To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[1]
-
Materials :
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
-
-
Procedure :
-
Preparation : Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation should be low (<1%) to avoid inhibiting enzyme activity.[1]
-
Incubation :
-
Quenching and Sample Preparation :
-
LC-MS/MS Analysis : Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.[1]
-
Data Analysis : Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line will be used to calculate the half-life (t½) and intrinsic clearance (CLint).[1]
-
Protocol 2: In Vitro Metabolic Stability Assay using Cryopreserved Human Hepatocytes
-
Objective : To determine the metabolic stability of a PROTAC in a more physiologically relevant system that contains both Phase I and Phase II metabolic enzymes.[5][12]
-
Materials :
-
Test PROTAC compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Positive and negative control compounds
-
Acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Procedure :
-
Hepatocyte Preparation : Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability. Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10^6 cells/mL) in pre-warmed incubation medium.[13]
-
Incubation :
-
Quenching and Sample Preparation :
-
LC-MS/MS Analysis : Quantify the amount of parent PROTAC remaining at each time point.[12]
-
Data Analysis : Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[13]
-
Visualizations
Caption: Overview of PROTAC metabolic pathways.
Caption: General workflow for in vitro metabolic stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. protocols.io [protocols.io]
Strategies to enhance E3 ligase recruitment efficiency
Welcome to the Technical Support Center for Targeted Protein Degradation. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance E3 ligase recruitment and optimize the efficiency of their PROTAC degraders.
Frequently Asked Questions (FAQs)
Section 1: Troubleshooting Poor Degradation
Q1: My PROTAC isn't inducing degradation of my target protein. What are the first steps to troubleshoot this issue?
A1: When observing a lack of degradation, a systematic evaluation of the proteolysis-targeting chimera (PROTAC) mechanism is crucial. The process should begin with confirming target protein degradation and then sequentially investigating key mechanistic steps such as cellular permeability, target engagement, ternary complex formation, and ubiquitination.[1]
Below is a systematic workflow to diagnose the potential failure points.
Q2: I'm observing a bell-shaped dose-response curve (the "hook effect"). What causes this and how can I mitigate it?
A2: The "hook effect" is characterized by decreased target degradation at high PROTAC concentrations.[3] It occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[3]
To troubleshoot the hook effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., picomolar to micromolar) to clearly define the bell-shaped curve and identify the optimal degradation concentration (DC50).[3][4]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can help measure the binding affinities and cooperativity of ternary complex formation, providing insight into the balance between binary and ternary complexes.[5]
-
Linker Optimization: An improperly designed linker can contribute to the hook effect.[3] Modifying the linker may stabilize the ternary complex over the binary ones.
Section 2: Component Selection and Optimization
Q3: How do I choose between Cereblon (CRBN) and von Hippel-Lindau (VHL) as the E3 ligase for my PROTAC?
A3: The choice between CRBN and VHL is a critical design decision that impacts a PROTAC's properties and performance.[] Key factors include the target protein, cellular context, and desired physicochemical properties.[7] CRBN is often more abundant in hematopoietic cells, making it effective for nuclear oncoproteins, while VHL is predominantly cytosolic.[] However, CRBN ligands can have off-target effects on zinc-finger transcription factors.[][8]
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Typical Ligands | Thalidomide, Pomalidomide (B1683931), Lenalidomide | VH032, VL285 analogs |
| Binding Affinity (Kd) | ~250 nM (Thalidomide)[7] | 29 nM - 185 nM (VL285/VH032)[7] |
| Subcellular Localization | Primarily nuclear, can shuttle to cytoplasm[] | Predominantly cytosolic[] |
| Expression | High in hematopoietic cells[] | More limited tissue expression; levels can be regulated by oxygen[] |
| Advantages | Smaller, more "drug-like" ligands; fast catalytic rate[][9] | Better selectivity; more buried binding pocket[] |
| Disadvantages | Potential for off-target effects (neosubstrate degradation)[8] | Ligands can be larger, leading to poorer cell permeability[] |
Q4: How critical is the linker in PROTAC design, and what should I consider for its optimization?
A4: The linker is a critical determinant of PROTAC efficacy.[3] Its length, composition, and attachment points dictate the geometry and stability of the ternary complex.[3][10] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target and E3 ligase.[3]
-
Length: If a linker is too short, steric clashes may prevent the ternary complex from forming. If it's too long, the two proteins may not be brought into productive proximity for ubiquitination.[11]
-
Composition: The chemical makeup of the linker affects physicochemical properties like solubility and cell permeability. Polyethylene glycol (PEG) linkers are hydrophilic and can improve solubility, while alkyl chains are more hydrophobic.[12]
-
Rigidity: Rigid linkers (e.g., containing cyclic structures) can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[12]
| Linker Type | Linker Length (atoms) | Target | DC50 (nM) | Dmax (%) |
| PEG | 12 | TBK1 | 1.8 | >95 |
| PEG | 15 | TBK1 | 1.0 | >95 |
| PEG | 18 | TBK1 | 4.3 | >95 |
This table summarizes data on the impact of linker length on the degradation of TBK1, showing that optimal degradation is achieved at a specific linker length.[12]
Section 3: Mechanistic Validation
Q5: How can I confirm that my PROTAC is working through the intended mechanism (i.e., E3 ligase and proteasome-dependent)?
A5: Several control experiments are essential to validate the mechanism of action:
-
Proteasome Inhibition: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If degradation is blocked and the target protein level is restored, it confirms proteasome-dependent degradation.[13]
-
E3 Ligase Ligand Competition: Co-treat cells with your PROTAC and an excess of the free E3 ligase ligand (e.g., pomalidomide for a CRBN-based PROTAC). The free ligand will compete for binding to the E3 ligase, preventing ternary complex formation and rescuing the target protein from degradation.[14]
-
Inactive Control PROTAC: Synthesize a negative control molecule where the E3 ligase-binding motif is inactivated (e.g., by methylation). This control should not induce degradation, confirming that E3 ligase recruitment is necessary.[13][14]
-
E3 Ligase Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the recruited E3 ligase. In these cells, the PROTAC should no longer be effective.[2]
Experimental Protocols
Protocol 1: In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated in a PROTAC-dependent manner within cells.
Methodology:
-
Cell Treatment: Seed cells and treat with the optimal concentration of your PROTAC. Critically, co-treat a control set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[1]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) containing protease inhibitors to disrupt protein complexes.[1]
-
Immunoprecipitation (IP): Perform immunoprecipitation for the target protein of interest (POI). Incubate the cleared lysate with an antibody against the POI overnight at 4°C.[1]
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to detect the presence of a high-molecular-weight smear or distinct bands corresponding to ubiquitinated POI.[1]
Protocol 2: Ternary Complex Formation Assay (NanoBRET)
The NanoBRET assay is a live-cell method to monitor the formation of the POI-PROTAC-E3 ligase ternary complex.[5][15]
Methodology:
-
Cell Line Engineering: Create a cell line that expresses the POI fused to a NanoLuc luciferase donor (e.g., HiBiT) and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag acceptor.[16]
-
Cell Plating: Seed the engineered cells into a multi-well plate (e.g., 96-well).
-
Reagent Addition: Add the HaloTag ligand (labeled with the NanoBRET 618 fluorophore) and the NanoLuc substrate (furimazine) to the cells.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Signal Detection: Measure the luminescence (donor signal at ~460 nm) and the energy transfer signal (acceptor signal at ~618 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission). An increase in this ratio upon PROTAC addition indicates the formation of the ternary complex, as the donor and acceptor are brought into proximity.[15]
Protocol 3: Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
Methodology:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[12]
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities using densitometry software.[12] Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curve.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Activity by Modifying Linker Composition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on linker optimization for Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The linker is critical for this assembly. Here are several potential linker-related problems and troubleshooting steps:
Potential Linker-Related Issues:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][3] Conversely, a linker that is too long or overly flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.[1]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker significantly impacts the overall properties of the PROTAC. It might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][2][4] PROTACs often have high molecular weights, making cell permeability a common hurdle.[5]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer:
The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex, thus reducing degradation efficiency.[1][2][6] While this is an inherent characteristic of the PROTAC mechanism, linker design can significantly influence its severity.
Linker Optimization Strategies:
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex is key. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[1][4] This stabilizes the ternary complex and can mitigate the hook effect. This is achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[7]
-
Modify Linker Flexibility: A more rigid linker (e.g., containing cycloalkanes like piperazine/piperidine or alkynes) can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4][8] This reduces the entropic penalty of binding and can lead to a more stable ternary complex, potentially reducing the hook effect.[4]
-
Systematic SAR Studies: Perform detailed dose-response experiments with a library of PROTACs featuring different linker lengths and compositions to identify a candidate with a wider therapeutic window.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used in PROTACs?
The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[8] PEG linkers are known to improve solubility and provide hydrophilicity, while alkyl chains offer flexibility.[4][9] More recently, rigid linkers incorporating structures like piperazine, piperidine, or triazoles are being used to improve conformational stability and pharmacokinetic properties.[8][9][]
Q2: How does linker length impact PROTAC activity?
Linker length is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair.[3][4][11]
-
Too Short: A short linker may not be able to span the distance between the two proteins, leading to steric clashes and preventing ternary complex formation.[3][]
-
Too Long: An excessively long linker can result in an unstable or unproductive ternary complex where the proteins are not oriented correctly for ubiquitination.[] It can also contribute to a high number of rotatable bonds and poor physicochemical properties.[4]
-
Optimal Length: The optimal length facilitates stable and productive ternary complex formation. For one estrogen receptor (ER)-α targeting PROTAC, a 16-atom chain length was found to be optimal.[11][13]
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition plays a significant role by influencing solubility, cell permeability, and metabolic stability.[4][7]
-
Solubility: Incorporating polar functional groups like ethers (e.g., PEG linkers) or amides can improve aqueous solubility.[4][14]
-
Cell Permeability: Lipophilic groups can enhance cell permeability.[4] However, a key strategy for improving the permeability of VHL-recruiting PROTACs is to use linkers that help shield the polar surface area of the VHL ligand.[15][16] The ability of a PROTAC to form folded conformations stabilized by intramolecular hydrogen bonds can correlate with higher cell permeability.[16][17]
-
Metabolic Stability: Linear aliphatic or ether chains can be susceptible to oxidative metabolism.[8] Incorporating more rigid or cyclic structures can block sites of metabolism and improve stability.[5][6]
Q4: What is the "chameleon effect" in relation to PROTAC linkers?
The "chameleon effect" has been observed with some flexible linkers. It describes the ability of the linker to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane to facilitate passage, and a more extended, polar conformation in the aqueous environment of the cytoplasm.[4]
Q5: Where on the ligands should the linker be attached?
The linker attachment point is crucial and should be at a position that does not disrupt the binding of the ligands to their respective proteins.[3] The choice is typically guided by analyzing solvent-exposed areas on the surface of the protein-ligand complexes.[] Altering the attachment site can significantly impact the degradation potency of the PROTAC.[8]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker modifications on PROTAC efficacy. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[18]
Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation (Data derived from a study on ERα-targeting PROTACs)[11][13]
| PROTAC Compound | Linker Length (atoms) | % ER Degradation at 10µM | Notes |
| 11 | 9 | ~60% | Shows significant degradation. |
| 12 | 12 | ~80% | Increased efficacy with longer linker. |
| 13 | 16 | >95% | Optimal length in this series.[11][13] |
| 14 | 19 | ~75% | Efficacy begins to decrease. |
| 15 | 21 | ~50% | Further decrease in degradation. |
Table 2: Impact of Linker Composition on VHL PROTAC Cell Permeability (Data derived from a study on ERK5-targeting, VHL-recruiting PROTACs)[15]
| PROTAC Compound | Linker Type | cLogP | Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹) | Notes |
| 1 | Aliphatic (flexible) | 7.6 | 13.9 | High lipophilicity, high permeability. |
| 2 | PEG-based (flexible) | 4.8 | 10.1 | Lower lipophilicity, still good permeability. |
| 5 | Rigidified | 6.5 | 1.8 | Increased rigidity led to a sharp drop in permeability. |
| 6 | Most Rigid | 6.4 | 1.4 | The most rigid linker had the lowest permeability. |
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 for ERα degradation) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[13] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Assessing Ternary Complex Formation
This biophysical technique provides real-time, label-free analysis of the formation and stability of the ternary complex.[7]
Methodology:
-
Immobilization:
-
Immobilize either the E3 ligase (e.g., VHL complex) or the target protein onto the surface of an SPR sensor chip (e.g., via amine coupling).
-
-
Binary Interaction Analysis (Controls):
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (PROTAC-E3 or PROTAC-Target).
-
Inject a series of concentrations of the soluble protein partner (the one not immobilized) over the surface to check for non-specific binding.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner.
-
Inject these solutions sequentially over the sensor chip surface.
-
The increase in response units (RU) compared to the binary PROTAC interaction indicates the formation of the ternary complex.[7]
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants for the ternary complex.
-
Calculate the equilibrium dissociation constant (KD) for the ternary interaction.
-
A stable ternary complex is indicated by a slow dissociation rate. This data can be used to calculate a cooperativity factor (alpha), which indicates whether the binding of the two proteins is cooperative (alpha > 1), non-cooperative (alpha = 1), or antagonistic (alpha < 1).
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Logical relationships between linker properties and PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. chempep.com [chempep.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Addressing poor solubility of E3 ligase conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor solubility of E3 ligase conjugates, such as those used in targeted protein degradation (e.g., PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor solubility and aggregation of my E3 ligase conjugate?
A1: Poor solubility and aggregation of E3 ligase conjugates can arise from several factors:
-
High Hydrophobicity: Many conjugates, particularly PROTACs, possess high molecular weight and significant lipophilicity, which can lead to poor aqueous solubility.[1]
-
Intrinsic Properties of the E3 Ligase or Target Protein: The inherent biophysical properties of the unconjugated E3 ligase or the target protein may predispose them to aggregation, especially at high concentrations.
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the solubility of the conjugate. Proteins are often least soluble when the buffer pH is close to their isoelectric point (pI).[2]
-
Linker Chemistry: The chemical nature of the linker connecting the E3 ligase ligand and the target protein ligand can influence the overall solubility of the molecule. Hydrophobic linkers can decrease solubility.
-
High Concentration: Pushing the conjugate to high concentrations required for certain assays (e.g., structural studies) can exceed its solubility limit, leading to aggregation.[2]
-
Improper Storage and Handling: Freeze-thaw cycles and storage at inappropriate temperatures can induce aggregation. Storing purified proteins at -80°C with a cryoprotectant like glycerol (B35011) is generally recommended over 4°C.[2]
Q2: How can I quickly assess if my E3 ligase conjugate is aggregated?
A2: Several methods can be used to detect aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitates in your solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 340-350 nm can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution. A high degree of polydispersity or the presence of large particles suggests aggregation.[3]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species or peaks in the void volume is a clear indication of aggregation.[4][5]
Q3: Can the linker in my PROTAC be the cause of solubility issues?
A3: Yes, the linker is a critical component that significantly affects the physicochemical properties of a PROTAC.[1]
-
Hydrophobicity: Long, aliphatic linkers can increase the overall hydrophobicity of the molecule, reducing its aqueous solubility.
-
Flexibility and Conformation: The linker's structure influences the molecule's ability to adopt a soluble conformation.
-
Improving Linker Solubility: Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) or basic nitrogen atoms into the linker can improve solubility.[1] Replacing rigid aliphatic chains with structures like 1,4-disubstituted phenyl rings has also been shown to improve cellular permeability, a related property.[1]
Q4: What are solubility-enhancing tags, and should I use one for my recombinant E3 ligase?
A4: Solubility-enhancing tags are proteins or peptides that are fused to a recombinant protein to improve its soluble expression.[6] Common tags include Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[6][7] These tags are generally highly soluble and can help the fused protein to fold correctly.[6] If you are expressing a recombinant E3 ligase or a component of the conjugate and experiencing poor yields due to insolubility, using a solubility tag is a highly recommended strategy.
Troubleshooting Guides
Problem 1: Visible precipitation or turbidity in the purified conjugate solution.
This indicates significant aggregation and loss of soluble material.
dot
Caption: Troubleshooting workflow for visible precipitation.
Solutions:
-
Buffer Optimization:
-
pH Adjustment: Ensure the buffer pH is at least 1 unit away from the calculated isoelectric point (pI) of the conjugate.[2] For a net positive charge, use a buffer with a pH below the pI; for a net negative charge, use a pH above the pI.[8]
-
Salt Concentration: The ionic strength of the buffer is crucial. A common starting point is 150 mM NaCl to mimic physiological conditions and help with "salting in".[8] Optimize this concentration as needed.
-
-
Use of Additives: Introduce additives known to enhance protein solubility. This can be done by dialyzing the protein into a buffer containing these additives.
-
Refolding/Resuspension: If a significant amount of protein has precipitated, it may be possible to resolubilize it. This often involves denaturation followed by a controlled refolding protocol, though this is a more advanced procedure and may not be suitable for all conjugates. A simpler approach is to attempt gentle resuspension in an optimized buffer.
Problem 2: The conjugate is in solution but shows poor activity, suggesting soluble aggregates.
Soluble, non-covalent oligomers or aggregates can be inactive and are not always visible.
dot```dot graph Troubleshooting_Soluble_Aggregates { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
// Nodes Start [label="Suspected Soluble Aggregates\n(Low Activity)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnalyzeSEC [label="Characterize with SEC", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; AnalyzeDLS [label="Characterize with DLS", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; AggregatesDetected [label="High MW species or\npolydispersity detected?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeBuffer [label="Optimize Buffer\n(pH, Salt, Additives)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReduceConcentration [label="Lower Protein Concentration\nduring purification & storage", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Further Purification\n(preparative SEC)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reassess [label="Re-assess Activity and\nAggregation State", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Conjugate is Monomeric\nInvestigate other causes of inactivity", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AnalyzeSEC; Start -> AnalyzeDLS; AnalyzeSEC -> AggregatesDetected; AnalyzeDLS -> AggregatesDetected; AggregatesDetected -> OptimizeBuffer [label="Yes"]; OptimizeBuffer -> ReduceConcentration; ReduceConcentration -> Purification; Purification -> Reassess; AggregatesDetected -> End [label="No"]; }
Caption: The Ubiquitin-Proteasome System pathway for targeted protein degradation by a PROTAC.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Validating Target Protein Degradation by a New PROTAC: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the efficacy and specificity of novel Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data, this document outlines key methodologies, presents data in structured tables, and includes detailed protocols for essential experiments.
PROTACs represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs induce their degradation, offering a powerful strategy for targeting proteins previously considered "undruggable."[2][3] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4][5][6] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][5][6]
Given this unique mechanism of action, a rigorous and multi-faceted validation process is essential to confirm on-target degradation, assess specificity, and understand the downstream biological consequences.[1] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package.[1]
The PROTAC Mechanism of Action
The fundamental principle of PROTAC action involves bringing a target protein into close proximity with an E3 ubiquitin ligase, an enzyme that "tags" proteins for degradation. This induced proximity leads to the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome, the cell's protein disposal machinery.
Caption: PROTAC-mediated protein degradation workflow.
Comparison of Key Validation Methods
A robust validation strategy for a new PROTAC should incorporate multiple orthogonal methods to provide a high degree of confidence in its efficacy and specificity.[1] The following table summarizes and compares the most common techniques.
| Method | Principle | Key Parameters | Advantages | Limitations |
| Western Blotting | Separates proteins by size to detect the target protein with a specific antibody. | DC50, Dmax | Widely accessible, relatively inexpensive, provides direct evidence of protein loss.[6] | Semi-quantitative, lower throughput, requires specific antibodies.[7] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins to assess proteome-wide selectivity.[1][8] | Fold change in protein abundance | Gold standard for specificity, identifies off-targets, provides a global view of cellular changes.[1][5][8] | Technically complex, expensive, data analysis can be challenging.[9] |
| HiBiT/NanoBRET Assays | Luciferase-based reporter system to quantify protein levels in real-time in living cells.[10] | DC50, degradation kinetics | High-throughput, quantitative, real-time measurements in live cells.[7] | Requires genetic modification of the target protein, potential for artifacts from tagging. |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies. | Mean Fluorescence Intensity (MFI) | High-throughput, single-cell analysis, can be used for specific cell populations. | Requires specific antibodies, fixation and permeabilization can affect epitopes. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of the target protein to identify interacting partners, including the E3 ligase. | Presence of E3 ligase | Confirms the formation of the ternary complex in a cellular context.[11][12] | Can be technically challenging, may not be quantitative. |
| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Measures the metabolic activity of cells to assess the cytotoxic effect of the PROTAC. | IC50 | Simple, high-throughput, provides a functional readout of PROTAC activity.[4] | Indirect measure of target degradation, does not confirm the mechanism of cell death. |
Experimental Workflow for PROTAC Validation
A typical workflow for validating a new PROTAC involves a series of experiments to confirm target degradation, assess specificity, and elucidate the mechanism of action.
Caption: A typical experimental workflow for PROTAC validation.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To determine the dose-dependent and time-course effects of a new PROTAC on the levels of the target protein.
Materials:
-
Cell line expressing the target protein
-
New PROTAC compound
-
Vehicle control (e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imager
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC or vehicle control for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[13] Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13] After electrophoresis, transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13]
-
Wash the membrane three times with TBST.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.[13]
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.[13]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Quantitative Proteomics for Off-Target Analysis
Objective: To identify and quantify changes in the cellular proteome following PROTAC treatment to assess specificity and identify potential off-target effects.
Materials:
-
Cell line of interest
-
New PROTAC compound at a concentration that gives maximal degradation (Dmax)
-
Vehicle control
-
Lysis buffer
-
Trypsin
-
Isobaric tags (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Sample Preparation: Treat cells with the PROTAC and vehicle control. Lyse the cells and quantify the protein content.[1]
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin.[1] Label the peptides from each sample with a different isobaric tag.[1]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and separate them by liquid chromatography. Analyze the peptides by tandem mass spectrometry.[1][5]
-
Data Analysis: Use specialized software to identify proteins and quantify the relative abundance of each protein across the different samples based on the reporter ion intensities.[5][8] Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.[5]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the effect of the new PROTAC on cell viability and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest
-
New PROTAC compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density.[4]
-
Compound Treatment: Add a serial dilution of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours).[4]
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.[4]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.[4]
-
Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[4]
Signaling Pathway Analysis: BRD4 Degradation
As an example, the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, by a PROTAC disrupts its role as a transcriptional coactivator. This leads to the downregulation of key oncogenes like c-Myc, ultimately resulting in reduced cell proliferation and apoptosis in cancer cells.
Caption: Downstream effects of BRD4 degradation by a PROTAC.
Alternatives to PROTACs
While PROTACs are a leading modality in targeted protein degradation, several alternative strategies are emerging.
-
Molecular Glues: These are small molecules that induce a new protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation.[14][15] They are typically smaller than PROTACs, which may offer advantages in terms of cell permeability and oral bioavailability.[14]
-
Lysosome-Targeting Chimeras (LYTACs): These molecules direct extracellular and membrane-bound proteins to the lysosome for degradation, expanding the scope of degradable targets.[16]
-
Autophagy-Targeting Chimeras (AUTACs): These compounds utilize the autophagy-lysosome pathway to degrade cytosolic proteins and even entire organelles.[16]
-
Biologic PROTACs (bioPROTACs): These employ protein-based binders instead of small molecules to recruit the target protein to the E3 ligase.[17]
The choice of degradation technology depends on the specific target protein, its subcellular localization, and the desired therapeutic application.
Conclusion
The validation of a new PROTAC is a critical and multi-step process that requires a combination of orthogonal assays to confidently assess its efficacy, selectivity, and mechanism of action.[1] By employing a systematic approach that includes initial screens for degradation, comprehensive proteomic analysis for off-target effects, mechanistic studies to confirm E3 ligase dependency, and functional assays to measure cellular outcomes, researchers can build a robust data package to support the advancement of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Degradation and PROTACs [worldwide.promega.com]
- 11. tandfonline.com [tandfonline.com]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 15. openpr.com [openpr.com]
- 16. Beyond canonical PROTAC: biological targeted protein degradation (bioTPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biologics-based degraders — an expanding toolkit for targeted-protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Essential Control Experiments for PROTAC Validation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors, PROTACs mediate the degradation of target proteins through the ubiquitin-proteasome system. This unique mechanism of action necessitates a rigorous and multi-faceted validation process to ensure on-target efficacy and minimize off-target effects. This guide provides a comprehensive comparison of the critical control experiments required to validate a novel PROTAC, complete with experimental protocols, quantitative data summaries, and workflow visualizations.
Core Principle: Demonstrating On-Target, E3 Ligase-Dependent Degradation
The central goal of PROTAC validation is to unequivocally demonstrate that the observed degradation of the protein of interest (POI) is a direct consequence of the PROTAC's intended mechanism: forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.[1] A battery of control experiments is essential to systematically dissect this process and rule out alternative explanations.
The PROTAC Validation Workflow
A logical workflow for validating a PROTAC candidate involves a series of experiments designed to answer key questions about its mechanism of action and specificity.
Caption: A logical workflow for PROTAC validation.
Confirming On-Target Degradation
The initial step in validating a new PROTAC is to demonstrate its ability to induce the degradation of the intended target protein in a dose- and time-dependent manner.
Experimental Approach: Western Blotting
Western blotting is a cornerstone technique for quantifying changes in protein levels.[2][3]
Experimental Protocol: Western Blot for PROTAC-mediated Degradation [3][4][5]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Data Presentation: Quantitative Analysis of Degradation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[2][6]
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [7] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [7] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [7] |
| ARV-471 | ERα | ER-positive breast cancer cells | ~1 | >90 | [8] |
| AK-1690 | STAT6 | Various | 1 | >90 | [8] |
Elucidating the Mechanism of Action
Once on-target degradation is confirmed, it is crucial to verify that this degradation proceeds through the intended PROTAC mechanism. This involves a series of control experiments to demonstrate the necessity of each component of the PROTAC's mode of action.
A. The Indispensable Role of Negative Controls
Inactive control molecules, structurally similar to the active PROTAC but deficient in a key aspect of its function, are essential for demonstrating that the observed degradation is a direct result of the intended mechanism.[9]
Types of Negative Controls:
-
E3 Ligase Binding-Deficient Control: This control is modified to prevent binding to the E3 ligase. This is often achieved by inverting the stereochemistry of a critical chiral center on the E3 ligase ligand (e.g., for VHL-recruiting PROTACs) or by blocking a key binding group (e.g., methylating the glutarimide (B196013) nitrogen for CRBN-based PROTACs).[9]
-
Target Protein Binding-Deficient Control: This control is altered to abolish its binding affinity for the protein of interest (POI).[9]
Experimental Protocol: Synthesis and Validation of an Inactive Epimer Control
The synthesis of an inactive control often involves stereoselective synthesis to generate the epimer of the active E3 ligase binder.[9] The validation of this control involves demonstrating its inability to induce degradation of the target protein via Western blot, even at high concentrations.
Data Presentation: Comparing Active PROTAC with Inactive Controls
| Compound | Target | E3 Ligase Binder | Modification | Degradation Activity |
| Active PROTAC | POI | Active (e.g., (R)-hydroxyproline) | None | Yes |
| Inactive Epimer | POI | Inactive (e.g., (S)-hydroxyproline) | Inverted stereochemistry | No |
| Inactive Warhead | POI (mutated binding site) | Active | Modified "warhead" | No |
B. Confirming Ubiquitin-Proteasome System Dependency
To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system (UPS), co-treatment experiments with inhibitors of this pathway are performed.
Experimental Approaches:
-
Proteasome Inhibitor Rescue: Co-treatment with a proteasome inhibitor (e.g., MG-132, bortezomib, carfilzomib) should rescue the degradation of the target protein.[1][10]
-
Neddylation Inhibitor Rescue: The activity of Cullin-RING E3 ligases (CRLs), a major class of E3 ligases recruited by PROTACs, is dependent on neddylation. Inhibition of the NEDD8-activating enzyme (NAE) with MLN4924 (pevonedistat) should also rescue target protein degradation.[1][11][12]
Experimental Protocol: Proteasome/Neddylation Inhibitor Co-treatment [1][3]
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.
-
PROTAC Addition: Add the PROTAC at a concentration known to induce significant degradation.
-
Incubation: Continue to incubate the cells for the desired time.
-
Analysis: Analyze the levels of the target protein by Western blot. A rescue of the protein levels in the co-treated samples compared to the PROTAC-only treated samples confirms the involvement of the UPS.
Caption: The PROTAC mechanism and points of inhibition.
C. Verifying Ternary Complex Formation
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for efficient protein degradation.[13] Several biophysical techniques can be used to characterize this interaction.
Experimental Approaches: [13][14][15]
-
Surface Plasmon Resonance (SPR): Provides kinetic data on the formation and dissociation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding.
-
Biolayer Interferometry (BLI): Another method for real-time analysis of biomolecular interactions.
-
NanoBRET™ Ternary Complex Assay: A live-cell assay that allows for the detection of ternary complex formation in a physiological context.
Experimental Protocol: NanoBRET™ Ternary Complex Assay in Live Cells [14]
-
Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component.
-
Cell Plating and Labeling: Plate the transfected cells and label with the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in the ratio indicates ternary complex formation. The characteristic "hook effect," where the signal decreases at high PROTAC concentrations due to the formation of binary complexes, is often observed.[14]
Assessing Specificity and Off-Target Effects
A critical aspect of PROTAC validation is to ensure that the degrader is selective for the intended target and does not cause the unintended degradation of other proteins, which could lead to toxicity.[16]
Experimental Approach: Global Proteomics using Mass Spectrometry
Quantitative mass spectrometry-based proteomics is the gold standard for unbiasedly assessing the selectivity of a PROTAC across the entire proteome.[1][17]
Experimental Protocol: Quantitative Mass Spectrometry for Off-Target Analysis [18][19]
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax). Include a vehicle control and a negative control PROTAC.
-
Cell Lysis and Protein Digestion: Lyse the cells, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and relative abundance.
-
Data Analysis: Use specialized software to identify and quantify proteins. Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls to identify on-target and potential off-target effects.
Data Presentation: Hypothetical Proteomics Data
| Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| POI | -2.5 | < 0.001 | On-Target |
| Protein X | -1.8 | < 0.01 | Potential Off-Target |
| Protein Y | -0.2 | > 0.05 | No Significant Change |
| Protein Z | 0.1 | > 0.05 | No Significant Change |
Note: A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.[18]
Conclusion
The validation of a PROTAC is a comprehensive process that requires a suite of well-controlled experiments. By systematically confirming on-target degradation, elucidating the mechanism of action through negative controls and pathway inhibitors, verifying ternary complex formation, and assessing global selectivity, researchers can build a robust data package to support the continued development of these promising therapeutic agents. This guide provides a framework for these essential validation steps, empowering scientists to confidently advance their PROTAC discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation [promega.in]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Proteomics for Global Protein Expression Analysis
In the pursuit of understanding complex biological processes, from disease mechanisms to drug responses, the ability to accurately quantify the entirety of proteins—the proteome—within a cell or tissue is paramount. Quantitative proteomics provides a powerful lens to view these dynamic changes. This guide offers an objective comparison of the three leading methodologies for global protein expression analysis: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantitation (LFQ). We will delve into their principles, performance, and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their experimental goals.
Overview of Core Methodologies
SILAC is a metabolic labeling approach where cells are cultured in media containing "light" or "heavy" isotopic forms of essential amino acids (typically lysine (B10760008) and arginine).[1] The heavy amino acids are incorporated into all newly synthesized proteins. After experimental treatment, protein lysates from "light" and "heavy" cultures are combined. The relative protein abundance is then determined by the ratio of "heavy" to "light" peptide signals in the mass spectrometer.[1] A key advantage of SILAC is its high accuracy and reproducibility, as samples are combined at the very beginning of the workflow, minimizing downstream experimental variability.[1][2][3] However, its application is primarily limited to cell cultures that can be metabolically labeled and is not suitable for tissue or biofluid samples.[4][5]
TMT is a chemical labeling method that uses isobaric tags to derivatize peptides in vitro.[4][6] These tags consist of a reporter group, a balance group, and a reactive group that binds to the primary amines of peptides.[6] While all tags have the same total mass (isobaric), they are designed to yield unique reporter ions of different masses upon fragmentation in the mass spectrometer (MS/MS or MS2 analysis).[6] This allows for the simultaneous analysis and relative quantification of peptides from multiple samples (up to 18) in a single run, significantly increasing throughput.[4][7] A known challenge with TMT is the potential for "ratio compression," where co-isolation of different peptides can lead to an underestimation of quantitative differences.[1][4]
Label-Free Quantitation (LFQ) , as the name suggests, measures protein abundance without the use of isotopic labels.[8][9] This approach is cost-effective and has a simpler sample preparation workflow.[8][10] There are two main LFQ strategies based on the mass spectrometry acquisition mode:
-
Data-Dependent Acquisition (DDA): The mass spectrometer performs a survey scan (MS1) and then selects the most intense peptide ions for fragmentation and sequencing (MS2).[11][12] Protein quantification is based on the signal intensity of peptides in the MS1 scan or by counting the number of MS2 spectra identified for a given protein (spectral counting).[9][10] DDA can suffer from run-to-run variability and missing values, especially for low-abundance proteins, because the selection of peptides for fragmentation is stochastic.[12][13]
-
Data-Independent Acquisition (DIA): In this mode, the mass spectrometer systematically fragments all ions within predefined mass-to-charge ratio windows.[9][12] This results in comprehensive and reproducible fragmentation data for all detectable peptides across runs, significantly reducing the problem of missing values.[9][13] DIA offers better reproducibility and quantification accuracy for complex samples compared to DDA.[9]
Performance Comparison
Choosing the right quantitative strategy depends on the specific research question, sample type, and available resources. The following table summarizes the key performance characteristics of each method.
| Feature | SILAC (Stable Isotope Labeling) | TMT (Tandem Mass Tag) | Label-Free Quantitation (LFQ) |
| Principle | Metabolic labeling (in vivo) | Chemical labeling (in vitro) | No label; intensity-based |
| Multiplexing | Low (typically 2-3 samples)[4] | High (up to 18 samples)[4][7] | Limited (samples run sequentially)[14] |
| Quant. Accuracy | Very High[2][4] | High (can be affected by ratio compression)[1][4] | Moderate to High (DIA > DDA)[14] |
| Precision/CV | Highest[15][16] | High | Moderate (DIA > DDA)[15] |
| Proteome Coverage | Good | Lower than LFQ[14][15] | Highest[14][15] |
| Dynamic Range | Good | Narrower[14] | Wider[14] |
| Sample Type | Dividing cells in culture[4][5] | Any sample type (cells, tissues, fluids)[4][17] | Any sample type[8] |
| Workflow Complexity | High (requires cell culture adaptation)[2] | High (multi-step chemical labeling)[14] | Low (simplified sample prep)[8] |
| Cost | High (labeled media is expensive)[5] | High (labeling reagents are expensive)[1][4] | Low (no expensive reagents)[8][14] |
| Key Advantage | Highest accuracy and precision[15][16] | High throughput and multiplexing[5] | High proteome coverage, cost-effective[8][14] |
| Key Disadvantage | Limited to cell culture, low multiplexing[4][5] | Ratio compression, cost[1][4] | Lower reproducibility (esp. DDA), missing values[8][12] |
Visualizing the Workflow
To better understand the practical steps and differences between these methods, the following diagram illustrates a generalized quantitative proteomics workflow.
Caption: Generalized workflow for quantitative proteomics comparing SILAC, TMT, and LFQ.
Application in Signaling Pathway Analysis
Quantitative proteomics is instrumental in dissecting cellular signaling pathways. For instance, the MAPK/ERK pathway, crucial in cell proliferation and differentiation, is often dysregulated in cancer. Proteomic analysis can quantify changes in the abundance and phosphorylation status of key proteins in this pathway in response to drug treatment.
Caption: Simplified diagram of the MAPK/ERK signaling cascade.
A study comparing LFQ, SILAC, and TMT to analyze EGFR signaling found that SILAC demonstrated the highest precision, making it the preferred method for studying cellular signaling in cell culture models.[15][16] LFQ provided superior proteome coverage, while TMT's performance was noted to decrease when samples were distributed across multiple experimental sets.[15][16]
Detailed Experimental Protocols
Below are generalized protocols for each of the three main quantitative proteomics methods.
SILAC Protocol (Adapted for Mammalian Cells)
-
Adaptation Phase: Culture two populations of cells for at least five passages in specialized DMEM media deficient in L-lysine and L-arginine.[2][18][19] Supplement one medium with "light" (normal) lysine and arginine, and the other with "heavy" isotope-labeled L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄).[2]
-
Experimental Phase: Once full incorporation of heavy amino acids is confirmed (>97%), apply the experimental treatment (e.g., drug stimulation) to one of the cell populations.[2][19]
-
Sample Combination & Lysis: Harvest and wash the cells. Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell count or total protein concentration.[20] Lyse the combined cells in a suitable buffer containing protease and phosphatase inhibitors.[18]
-
Protein Digestion: Perform protein reduction (e.g., with DTT) and alkylation (e.g., with iodoacetamide).[20] Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[20]
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or similar reversed-phase chromatography method.[18]
-
LC-MS/MS Analysis: Analyze the peptides using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[20]
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy-to-light peptide pairs to determine relative protein abundance.[20]
TMT Protocol
-
Protein Extraction and Digestion: Extract proteins from each individual sample and measure the concentration. Reduce, alkylate, and digest proteins into peptides with trypsin, similar to the SILAC protocol.[7][21]
-
Peptide Desalting: Clean up the peptide samples from each condition individually using reversed-phase chromatography.[7]
-
TMT Labeling: Reconstitute the TMT reagents and peptides in an appropriate buffer (e.g., TEAB). Add the specific TMT reagent to each corresponding peptide sample and incubate for 1 hour at room temperature.[21]
-
Quenching and Pooling: Quench the labeling reaction with hydroxylamine.[7][21] Combine all labeled samples into a single new tube in a 1:1 ratio.[7]
-
Fractionation: To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide mixture using techniques like high-pH reversed-phase liquid chromatography.[6]
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The instrument is programmed to isolate a precursor ion (MS1), fragment it, and then measure the intensity of the low-mass reporter ions in the MS2 or MS3 spectrum.[6]
-
Data Analysis: The relative abundance of a peptide across the different samples is determined by comparing the intensities of the unique TMT reporter ions.[6]
Label-Free Quantitation (DDA/DIA) Protocol
-
Sample Preparation: Extract, reduce, alkylate, and digest proteins from each sample individually, as described in the previous protocols.[11] It is critical to maintain high consistency across all samples as they will be analyzed in separate runs.
-
Peptide Cleanup: Desalt each peptide sample individually.
-
LC-MS/MS Analysis: Analyze each sample via a separate LC-MS/MS run.
-
Data Analysis:
-
For DDA: Protein quantification is achieved by comparing the peak area or intensity of the same peptide precursor ion across different LC-MS/MS runs.
-
For DIA: Data is typically analyzed using a spectral library (often generated from initial DDA runs) to identify and quantify peptides from the complex DIA spectra.[12] Software aligns the chromatograms from different runs and extracts quantitative information for each peptide.
-
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 5. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. aragen.com [aragen.com]
- 8. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 10. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 11. DDA vs. DIA: The Essential Guide to Label-Free Quantitative Proteomics - MetwareBio [metwarebio.com]
- 12. DIA vs. DDA in Label-Free Quantitative Proteomics: A Comparative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 14. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TMT proteomic analysis of purified proteasomes or other purified protein complexes [protocols.io]
- 18. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of PROTACs: A Comparative Guide for Researchers
A detailed analysis of the in vivo performance of leading PROTACs in preclinical animal models, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to inform their research and development efforts.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. This guide provides an objective comparison of the in vivo efficacy of three prominent PROTACs—ARV-110, ARV-471, and the BET degrader dBET1—in relevant animal models of cancer. The data presented herein, supported by detailed experimental methodologies, aims to facilitate a deeper understanding of their preclinical performance and potential for clinical translation.
Comparative In Vivo Efficacy of Selected PROTACs
The following table summarizes the key in vivo efficacy data for ARV-110, ARV-471, and dBET1 in various cancer xenograft models.
| PROTAC | Target Protein | Cancer Type | Animal Model | Dosing Regimen | Key Efficacy Results | Protein Degradation |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Prostate Cancer | Enzalutamide-resistant VCaP xenografts in castrated male CB17/SCID mice[1] | 10 mg/kg, oral (p.o.), once daily (QD) for 28 days[1] | Significant tumor growth inhibition.[2] | >90% AR degradation at 1 mg/kg (p.o., QD).[2][3] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | Breast Cancer | MCF7 orthotopic xenografts in NOD/SCID female mice[4][5] | 3, 10, and 30 mg/kg, p.o., QD for 28 days[6] | 87-123% tumor growth inhibition (TGI) across doses.[5][7][8][9] | >90% ER degradation in tumors at study termination.[6] |
| Breast Cancer | ER Y537S mutant patient-derived xenograft (PDX) model (ST941/HI)[5][7] | 10 mg/kg, p.o., QD[6] | Complete tumor growth inhibition.[6] | Significantly reduced mutant ER protein levels.[6] | ||
| dBET1 | BET Bromodomain Proteins (BRD2, BRD3, BRD4) | Acute Myeloid Leukemia (AML) | MV4;11 xenografts[10] | 50 mg/kg, intraperitoneal (i.p.), daily for 14 days[10] | Attenuated tumor progression and decreased tumor weight.[10] | Not explicitly quantified in the provided results. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited above are provided to allow for replication and further investigation.
ARV-110 in Enzalutamide-Resistant VCaP Xenograft Model[1]
-
Animal Model: Male CB17/SCID mice.
-
Cell Line: Enzalutamide-resistant VCaP human prostate cancer cells.
-
Tumor Implantation: VCaP cells are serially passaged in castrated, enzalutamide-treated (20 mg/kg) mice to establish resistance.
-
Treatment Groups:
-
Vehicle control.
-
ARV-110 (bavdegalutamide) at 3 mg/kg or 10 mg/kg.
-
Enzalutamide at 20 mg/kg.
-
-
Drug Formulation and Administration: ARV-110 is prepared in 50% PEG 300 and 50% propylene (B89431) glycol and administered orally once daily for 28 days.
-
Efficacy Evaluation: Tumor volume is measured twice weekly.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of AR protein levels via Western blot or other quantitative methods.
ARV-471 in MCF7 Orthotopic Xenograft Model[4][5]
-
Animal Model: Female NOD/SCID mice.
-
Cell Line: MCF7 human breast cancer cells.
-
Hormone Supplementation: 17β-estradiol pellets (0.72 mg, 90-day release) are implanted 2-3 days prior to cell implantation to support tumor growth.
-
Tumor Implantation: MCF7 cells are implanted orthotopically into the mammary fat pads.
-
Treatment Groups:
-
Vehicle control.
-
ARV-471 (vepdegestrant) at 3, 10, or 30 mg/kg.
-
-
Drug Administration: ARV-471 is administered orally once daily.
-
Efficacy Evaluation: Tumor volume is measured regularly.
-
Pharmacodynamic Analysis: At the end of the study (e.g., 16 hours post-last dose), tumors are excised, and ER protein levels are quantified by Western blot and densitometry analysis.[5]
dBET1 in MV4;11 AML Xenograft Model[10]
-
Animal Model: Not specified, but likely an immunodeficient strain such as SCID or NSG mice.
-
Cell Line: MV4;11 human acute myeloid leukemia cells.
-
Tumor Implantation: Subcutaneous injection of MV4;11 cells.
-
Treatment Groups:
-
Vehicle control.
-
dBET1 at 50 mg/kg.
-
-
Drug Administration: dBET1 is administered via intraperitoneal injection daily for 14 days.
-
Efficacy Evaluation: Tumor size is monitored throughout the study. At the study endpoint, tumors are excised and weighed for comparative assessment.
-
Pharmacodynamic Analysis: Tumor lysates can be analyzed for BRD4 protein levels and downstream markers like MYC.
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical in vivo experimental workflow, and a relevant signaling pathway.
Caption: Mechanism of Action for a PROTAC Degrader.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to deciphering Protein-PROTAC-E3 Ligase Ternary Complexes
For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, understanding the intricate dance between a target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase is paramount. The formation of a stable and productive ternary complex is the linchpin of PROTAC efficacy, making its structural and biophysical characterization a cornerstone of rational degrader design. This guide provides a comprehensive comparison of the leading experimental and computational techniques used to elucidate the structure and dynamics of these critical complexes, supported by experimental data and detailed protocols to empower your research.
The development of effective PROTACs hinges on a deep understanding of the ternary complex.[1] Key factors influencing a PROTAC's success include not only its binary affinities for the target protein and the E3 ligase but, more importantly, the stability and conformation of the ternary complex, often quantified by a cooperativity factor (α).[1] This guide will delve into the methods that allow us to visualize and quantify these interactions, providing a roadmap for selecting the most appropriate techniques for your research questions.
High-Resolution Structural Techniques: A Tale of Two Methods
At the forefront of structural biology, X-ray crystallography and cryo-electron microscopy (cryo-EM) offer atomic-level insights into the architecture of ternary complexes. These techniques provide the visual blueprint for understanding how a PROTAC bridges the target protein and the E3 ligase, revealing the crucial protein-protein and protein-ligand interactions that drive complex formation and subsequent ubiquitination.
| Parameter | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Resolution | Typically 1.5 - 3.5 Å | Typically 2.5 - 5 Å (can reach sub-2 Å for ideal samples) |
| Sample Requirement | High-quality, well-diffracting crystals | Vitrified, purified protein complexes in solution |
| Throughput | Lower, crystal screening can be a bottleneck | Higher, especially with automated data collection |
| Key Strengths | - Atomic resolution revealing fine details of interactions- Well-established technique with extensive literature | - Can handle larger and more flexible complexes- Does not require crystallization, which can be a major hurdle- Can capture different conformational states |
| Key Limitations | - Crystallization can be challenging for dynamic complexes- Crystal packing artifacts may not represent the solution state | - Resolution can be limited by particle orientation preference and sample heterogeneity- Smaller complexes can be challenging to visualize |
Experimental Protocols:
X-ray Crystallography of a Ternary Complex:
-
Protein Expression and Purification: Overexpress and purify the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) to high homogeneity.
-
Ternary Complex Formation: Incubate the purified target protein, E3 ligase, and PROTAC at a slight molar excess of the proteins to the PROTAC to ensure full complex formation.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion (sitting or hanging drop) methods.
-
Crystal Optimization and Harvesting: Optimize initial crystal hits to obtain diffraction-quality crystals. Cryo-protect the crystals before flash-cooling in liquid nitrogen.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement, using the individual protein structures as search models.
Cryo-Electron Microscopy of a Ternary Complex:
-
Ternary Complex Formation and Purification: Form the ternary complex as described for X-ray crystallography. Further purify the complex using size-exclusion chromatography to remove unbound components.
-
Grid Preparation: Apply a small volume of the purified complex to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data Collection: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification to remove junk particles, and 3D reconstruction to generate a high-resolution map of the ternary complex.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.
Biophysical Characterization: Quantifying the Interactions
While high-resolution structures provide a static snapshot, biophysical techniques are essential for quantifying the thermodynamics and kinetics of ternary complex formation in solution. These methods provide crucial data on binding affinities, association and dissociation rates, and the degree of cooperativity, which are critical parameters for optimizing PROTAC design.
| Technique | Key Parameters Measured | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | KD (affinity), kon (association rate), koff (dissociation rate) | - Real-time, label-free analysis- Provides kinetic information- High sensitivity | - Requires immobilization of one binding partner, which can affect activity- Can be sensitive to buffer composition and nonspecific binding |
| Isothermal Titration Calorimetry (ITC) | KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | - Label-free, in-solution measurement- Provides a complete thermodynamic profile | - Requires large amounts of sample- Lower throughput- Sensitive to buffer mismatch |
| Biolayer Interferometry (BLI) | KD (affinity), kon (association rate), koff (dissociation rate) | - Real-time, label-free analysis- Higher throughput than SPR- Less sensitive to refractive index changes in the buffer | - Lower sensitivity than SPR- Requires immobilization of one binding partner |
Here is a comparison of binding affinities for the well-characterized PROTAC, MZ1, which recruits the BRD4 bromodomain to the VHL E3 ligase, as determined by different biophysical methods[2]:
| Interaction | SPR (KD, nM) | ITC (KD, nM) | BLI (KD, nM) |
| MZ1 to VHL (binary) | 29 | 66 | Not reported |
| MZ1 to BRD4BD2 (binary) | 1 | 4 | Not reported |
| VHL-MZ1-BRD4BD2 (ternary) | 1 | 4 | 2.8 |
Experimental Protocols:
Surface Plasmon Resonance (SPR) Analysis:
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Flow solutions of the PROTAC over the chip at various concentrations to determine the binary binding affinity and kinetics.
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with the target protein and flow the mixture over the immobilized E3 ligase to measure the kinetics and affinity of ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to extract KD, kon, and koff values.
Isothermal Titration Calorimetry (ITC) Analysis:
-
Sample Preparation: Dialyze both proteins and the PROTAC into the same buffer to minimize heats of dilution.
-
Titration: Place one protein (e.g., the E3 ligase) in the sample cell and titrate in the PROTAC to measure the binary interaction. For the ternary interaction, place the E3 ligase and the target protein in the cell and titrate in the PROTAC.
-
Data Analysis: Integrate the heat changes upon each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.
Biolayer Interferometry (BLI) Analysis: [3]
-
Sensor Loading: Immobilize a biotinylated protein (e.g., E3 ligase) onto streptavidin-coated biosensors.
-
Baseline: Equilibrate the sensors in buffer.
-
Association: Dip the sensors into wells containing the PROTAC and the target protein at various concentrations.
-
Dissociation: Move the sensors back to buffer-containing wells to monitor dissociation.
-
Data Analysis: Analyze the binding curves to determine KD, kon, and koff.
Computational Modeling: In Silico Insights
Computational modeling has emerged as a powerful tool to complement experimental approaches, offering a means to predict and rationalize the structure of ternary complexes. These methods can guide the design of new PROTACs by predicting their ability to induce a productive ternary complex conformation.
| Technique | Key Outputs | Strengths | Limitations |
| Protein-Protein Docking | Putative ternary complex structures | - Can rapidly generate a large number of potential complex conformations | - Scoring functions may not accurately rank the native-like poses- Often treats proteins as rigid bodies |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of the ternary complex, conformational flexibility | - Provides insights into the stability and dynamics of the complex in a simulated physiological environment | - Computationally expensive- Accuracy is dependent on the quality of the starting structure and the force field used |
Recent studies have benchmarked the accuracy of various computational tools in predicting the structure of PROTAC-mediated ternary complexes. The root-mean-square deviation (RMSD) between the predicted and experimentally determined structures is a common metric for accuracy. For example, some methods have been shown to predict ternary complex structures with Cα RMSD values as low as 1.1 to 3.5 Å compared to the crystal structure.[4] However, the accuracy can vary significantly depending on the system and the computational approach used.[5][6]
Visualizing the Process: From Pathway to Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.
Figure 1: The PROTAC-induced protein degradation pathway. A PROTAC molecule brings a target protein and an E3 ubiquitin ligase together to form a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8][]
Figure 2: An integrated workflow for the structural analysis of ternary complexes in PROTAC discovery. The process is iterative, with structural and biophysical data feeding back to inform the design of more potent and selective degraders.[10][11]
Conclusion: An Integrated Approach is Key
The structural and biophysical characterization of protein-PROTAC-E3 ligase ternary complexes is a multifaceted challenge that requires an integrated approach. While high-resolution techniques like X-ray crystallography and cryo-EM provide invaluable structural snapshots, they are best complemented by biophysical methods that quantify the energetics and kinetics of complex formation in solution. Computational modeling, in turn, can rationalize experimental findings and guide the design of next-generation degraders. By leveraging the strengths of each of these techniques, researchers can gain a holistic understanding of the molecular mechanisms underpinning PROTAC-mediated protein degradation and accelerate the development of this transformative therapeutic modality.
References
- 1. ijcrr.com [ijcrr.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Disposal Protocols for E3 Ligase Ligand-Linker Conjugate 35
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper disposal of E3 ligase Ligand-Linker Conjugate 35, a component used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[][2][3][4] Due to the high potency and novel nature of this and similar research compounds, all waste generated from its use must be managed as hazardous chemical waste to ensure laboratory safety and environmental protection.[5][6]
The primary and mandatory method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste management service, typically involving high-temperature incineration.[5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.[5][7]
Core Principles of Disposal
-
Waste Minimization : To reduce the volume of hazardous waste, only prepare the necessary amount of the compound for your experiment.[5]
-
Segregation : All waste contaminated with this compound must be kept separate from other laboratory waste streams.[5]
-
Decontamination : Thoroughly decontaminate all work surfaces and reusable equipment after handling the compound.[6][8]
-
Labeling : All waste containers must be clearly labeled as hazardous waste, identifying the contents.
Summary of Waste Handling Procedures
The following table outlines the procedures for different types of waste generated during research involving this compound.
| Waste Type | Handling and Collection Procedure | Container Type |
| Solid Waste | Collect all disposable items that have come into contact with the compound, including gloves, pipette tips, bench paper, vials, and contaminated PPE.[5][9] | Labeled, sealed container for chemical waste.[9] |
| Liquid Waste | Collect all unused stock solutions, experimental media containing the compound, and the initial solvent rinses from decontaminating glassware.[5][9] Do not mix with other solvent waste streams unless approved by your EHS office.[5] | Leak-proof, compatible container (e.g., plastic-coated glass or high-density polyethylene) with a secure screw-top cap.[5] |
| "Sharps" Waste | Needles, syringes, or other contaminated sharp objects must be placed in a designated sharps container. | Puncture-resistant sharps container labeled for hazardous chemical waste. |
| Spill Cleanup | Absorb liquid spills with non-combustible material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop to avoid dust generation.[9] All cleanup materials are considered hazardous waste.[9] | Labeled, sealed container for hazardous waste.[9] |
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is essential for the safe disposal of this compound.
Phase 1: Waste Segregation and Collection (At the Bench)
-
Prepare Waste Containers : Before starting your experiment, place designated, clearly labeled hazardous waste containers in the immediate work area.[5]
-
Segregate Solids : Dispose of all contaminated solid materials (gloves, tips, etc.) directly into the solid hazardous waste container.
-
Collect Liquids : Collect all solutions containing the conjugate into the liquid hazardous waste container.
-
Rinse and Collect : When decontaminating reusable glassware, the first rinse with a suitable solvent should be collected as hazardous liquid waste.[5]
Phase 2: Decontamination
-
Work Surfaces : After completing your work, decontaminate all surfaces with an appropriate solvent or a bleach solution, followed by a water rinse.[7][9] All wipes used in this process must be disposed of as solid hazardous waste.[5]
-
Equipment : Decontaminate non-disposable equipment according to your laboratory's established procedures for potent compounds.[6]
Phase 3: Final Disposal Logistics
-
Secure Containers : Ensure all waste containers are securely sealed.
-
Storage : Move the sealed and labeled waste containers to your laboratory's designated Satellite Accumulation Area (SAA).[5]
-
Arrange Pickup : Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.[7]
The logical flow for handling and disposing of this compound is illustrated below.
Caption: Workflow for the disposal of this compound.
Optional Chemical Inactivation Protocols
Caution: The following protocols are for research purposes only and may serve as a supplementary step before collection by a waste management service. Chemical inactivation should not replace professional disposal. Always obtain approval from your institution's EHS office before attempting any chemical inactivation of hazardous waste. [7] These procedures must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).[7]
| Inactivation Method | Procedure |
| Oxidative Degradation | 1. In a chemical fume hood, place the waste solution in a suitable glass container. 2. Slowly add a 1:5 to 1:10 volume of standard household bleach (e.g., 1-2 mL of bleach for 10 mL of waste).[7] Be cautious of exothermic reactions, especially with solvents like DMSO. 3. Stir the mixture at room temperature for at least 24 hours. 4. The resulting solution must still be collected and disposed of as hazardous waste.[7] |
| Base Hydrolysis | 1. In a chemical fume hood, place the waste solution in a suitable glass container. 2. Slowly add 1 M NaOH while stirring until the pH is >12. 3. Allow the mixture to stir at room temperature for at least 24 hours. 4. Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8. 5. Dispose of the neutralized solution as hazardous waste.[7] |
The decision-making process for the disposal of potent research compounds like this compound is outlined in the diagram below.
Caption: Decision tree for proper waste segregation and disposal.
References
Personal protective equipment for handling E3 ligase Ligand-Linker Conjugate 35
Essential Safety and Handling Guide for E3 Ligase Ligand-Linker Conjugate 35
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. As a novel chemical entity used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), this compound should be handled with a high degree of caution, assuming it is a potent, biologically active molecule. The following procedures are based on established best practices for handling potent pharmaceutical compounds and cytotoxic agents.
Risk Assessment and Hazard Communication
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough risk assessment is imperative before handling.[1][2][3] It should be assumed that this compound may have genotoxic, mutagenic, or teratogenic effects.[4] All personnel handling the substance must be trained on the potential hazards and the safety procedures outlined in this guide. Containers should be clearly labeled with appropriate hazard warnings.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent skin and respiratory exposure.[6][7] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection.[6] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the conjugate.[5][6][8] |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Prevents contamination of personal clothing.[6][9] |
| Respiratory Protection | For handling the solid compound or when there is a risk of generating aerosols (e.g., weighing, preparing solutions), a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[6][8] A risk assessment should determine the appropriate level of respiratory protection. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure.
-
Ventilation: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood, a powder containment hood, or a glove box to prevent inhalation of dust or aerosols.[6][7][10]
-
Closed Systems: For larger-scale operations, the use of closed systems is highly recommended to contain the compound and minimize the risk of exposure.[6]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
4.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks in a well-ventilated area.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.[5][6]
-
Storage conditions should be as specified by the supplier, typically at -20°C or -80°C.[10]
4.2. Preparation of Stock Solutions
-
Equilibrate the vial of the solid compound to room temperature before opening to prevent condensation.
-
Perform all weighing and solution preparation within a chemical fume hood or other suitable containment device.[7]
-
Use a dedicated set of non-sparking laboratory equipment (spatulas, weighing paper, etc.).
-
Slowly add the solvent to the solid to avoid aerosolization.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, date, and appropriate hazard symbols.
4.3. Experimental Use
-
Conduct all experiments involving the conjugate in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[10]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[10]
Disposal Plan
As a potent compound, this compound and all contaminated materials must be disposed of as hazardous waste.[4][11][12]
-
Solid Waste: All disposables contaminated with the conjugate (e.g., gloves, pipette tips, vials, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.[4][10] This container should be lined with a thick plastic bag.[11]
-
Liquid Waste: Collect all liquid waste containing the conjugate, including unused stock solutions and experimental media, in a sealed and clearly labeled hazardous waste container.[7][10] Do not pour down the drain.
-
Decontamination: Decontaminate all work surfaces and equipment after use with an appropriate cleaning agent.
-
Waste Pickup: Follow your institution's guidelines for the disposal of cytotoxic or potent chemical waste. This typically involves incineration at a licensed facility.[12][13]
Emergency Procedures
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean the spill according to your institution's hazardous material spill response protocol. For small spills, absorbent pads can be used, and all cleanup materials must be disposed of as hazardous waste.[4]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the safe handling of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. twu.edu [twu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. danielshealth.ca [danielshealth.ca]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
